Product packaging for PF-06928215(Cat. No.:)

PF-06928215

Cat. No.: B2662554
M. Wt: 380.4 g/mol
InChI Key: WGQGCLHXUPGUSZ-HIFRSBDPSA-N
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Description

PF-06928215 is an inhibitor of cyclic GMP-AMP synthase (cGAS;  IC50 = 4.9 µM in a fluorescence polarization assay).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N4O4 B2662554 PF-06928215

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGCLHXUPGUSZ-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PF-06928215: A Technical Deep Dive into its Mechanism of Action as a cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PF-06928215, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). Developed by Pfizer, this small molecule has been instrumental in the preclinical exploration of the cGAS-STING (Stimulator of Interferon Genes) pathway's role in autoimmune and inflammatory diseases.[1] This document details its biochemical properties, interaction with its target, and the experimental methodologies used for its characterization.

Core Mechanism: Competitive Inhibition of cGAS

This compound functions as a high-affinity, competitive inhibitor of cGAS.[1][2] It directly binds to the catalytic active site of the cGAS enzyme.[2][3][4] This binding action physically obstructs the access of the enzyme's natural substrates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP). By occupying the active site, this compound effectively prevents cGAS from synthesizing its product, the second messenger molecule 2',3'-cyclic GMP-AMP (cGAMP).[2][5]

The inhibition of cGAMP production is the pivotal point of this compound's mechanism. cGAMP is the essential signaling molecule that binds to and activates the STING protein located on the endoplasmic reticulum.[5][6] Without cGAMP, the downstream signaling cascade of the STING pathway is halted, leading to a suppression of type I interferon and other pro-inflammatory cytokine production.[1][5]

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound for cGAS have been quantified in biochemical assays. The key parameters are summarized in the table below for clear comparison.

ParameterValueAssay MethodReference
IC50 4.9 μMcGAS enzymatic activity assay[3][5]
KD 200 nMSurface Plasmon Resonance (SPR)[4][5]

It is noteworthy that while this compound demonstrates potent biochemical inhibition of cGAS, it did not show activity in cellular assays designed to measure the downstream effects of cGAS activation, such as the induction of IFN-beta expression.[3]

Signaling Pathway and Inhibition

The following diagram illustrates the cGAS-STING signaling pathway and the specific point of intervention by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS (inactive) dsDNA->cGAS Binds cGAS_active cGAS (active) cGAS->cGAS_active Activation cGAMP 2',3'-cGAMP cGAS_active->cGAMP Catalyzes synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING cGAMP->STING Binds & Activates PF06928215 This compound PF06928215->cGAS_active Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes Translocates & Induces Transcription Transcription IFN_genes->Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

The characterization of this compound relied on novel and established biochemical assays. Below are the detailed methodologies for the key experiments cited.

Fluorescence Polarization (FP) Assay for cGAS Activity

A novel high-throughput fluorescence polarization (FP)-based assay was developed to identify and optimize cGAS inhibitors.[3][4]

  • Principle: This assay indirectly measures the production of cGAMP by cGAS. It utilizes a high-affinity monoclonal antibody that specifically recognizes cGAMP. A Cy5-labeled cGAMP tracer is used, which, when bound to the antibody, results in a high FP signal. In the presence of unlabeled cGAMP produced by the cGAS enzyme, the tracer is displaced, leading to a decrease in the FP signal. The degree of this decrease is proportional to the amount of cGAMP produced and thus reflects the enzymatic activity of cGAS.

  • Methodology:

    • Recombinant human cGAS is incubated with its substrates, ATP and GTP, and the activating ligand, double-stranded DNA (dsDNA).

    • The enzymatic reaction is allowed to proceed for a defined period.

    • The reaction is then stopped, and the mixture is incubated with the anti-cGAMP monoclonal antibody and the Cy5-cGAMP tracer.

    • The fluorescence polarization is measured using a suitable plate reader.

    • For inhibitor screening, compounds like this compound are pre-incubated with the cGAS enzyme before the addition of substrates. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the cGAS activity by 50%.

FP_Assay_Workflow cluster_reaction cGAS Enzymatic Reaction cluster_detection FP Detection cGAS cGAS ReactionMix Reaction Mixture cGAS->ReactionMix Substrates ATP + GTP Substrates->ReactionMix dsDNA dsDNA dsDNA->ReactionMix Inhibitor This compound (Test) Inhibitor->ReactionMix Antibody Anti-cGAMP mAb ReactionMix->Antibody Add to Detection Mix FP_Reader FP Plate Reader Antibody->FP_Reader Tracer Cy5-cGAMP Tracer->FP_Reader FP_Signal FP Signal Measurement FP_Reader->FP_Signal Read Polarization

Caption: Workflow for the cGAS Fluorescence Polarization (FP) assay.

Surface Plasmon Resonance (SPR) for Binding Affinity

Surface Plasmon Resonance (SPR) was employed to directly measure the binding kinetics and affinity of this compound to cGAS.[3]

  • Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. In this application, recombinant cGAS is immobilized on the sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized cGAS causes a change in the refractive index, which is detected as a response unit (RU) signal. The rate of association and dissociation can be measured, and from these, the equilibrium dissociation constant (KD) is calculated, which is a measure of the binding affinity.

  • Methodology:

    • Recombinant cGAS is immobilized on a sensor chip.

    • A series of twofold dilutions of this compound in a suitable buffer are prepared.

    • Each concentration of this compound is injected over the sensor chip surface for a specific duration (association phase), followed by a flow of buffer alone (dissociation phase).

    • The binding response (in RU) is recorded in real-time to generate sensorgrams.

    • The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Methodology Chip Immobilize cGAS on Sensor Chip Inject Inject this compound over Chip Chip->Inject Prep Prepare Serial Dilutions of this compound Prep->Inject Measure Measure Association & Dissociation Inject->Measure Analyze Analyze Sensorgrams to Determine KD Measure->Analyze

Caption: Simplified workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

This compound is a well-characterized, high-affinity inhibitor of cGAS that has served as a valuable tool compound for studying the cGAS-STING pathway. Its mechanism of action through competitive inhibition of the cGAS active site is supported by robust biochemical and structural data. The development of a novel fluorescence polarization assay has facilitated the discovery and optimization of such inhibitors. While its lack of cellular activity in initial reports presents a challenge for direct therapeutic development, the detailed understanding of its interaction with cGAS provides a strong foundation for the design of next-generation inhibitors with improved cellular permeability and in vivo efficacy for the treatment of autoimmune and inflammatory disorders.

References

The Role of PF-06928215 in the cGAS-STING Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic infection and cellular damage.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[1][4] PF-06928215 has emerged as a significant research tool in the study of this pathway, functioning as a high-affinity, direct inhibitor of cGAS.[1][2] This technical guide provides a comprehensive overview of the role of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the binding of cytosolic dsDNA to cGAS.[5] This binding event triggers a conformational change in cGAS, activating its enzymatic function. Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][5] cGAMP then binds to the STING protein located on the endoplasmic reticulum membrane.[2][6] This binding induces a conformational change and oligomerization of STING, leading to its translocation to the Golgi apparatus.[3][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other inflammatory cytokines.[1][6]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER Binds & Activates STING_Golgi Activated STING (Oligomerized) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates Gene_Expression Type I IFN & Cytokine Genes pIRF3_nuc->Gene_Expression Induces Transcription PF06928215_MoA cluster_pathway cGAS Catalytic Cycle cluster_inhibition Inhibited State cGAS_active Activated cGAS cGAMP cGAMP cGAS_active->cGAMP Synthesis cGAS_inhibited cGAS-PF-06928215 Complex (Inactive) ATP_GTP ATP + GTP ATP_GTP->cGAS_active PF06928215 PF-0692821Š15 PF06928215->cGAS_active Binds to active site (Competitive Inhibition) No_cGAMP No cGAMP Synthesis cGAS_inhibited->No_cGAMP FP_Assay_Workflow start Start step1 Prepare cGAS reaction mix (cGAS, dsDNA, ATP, GTP) start->step1 step2 Add this compound step1->step2 step3 Incubate for cGAMP synthesis step2->step3 step4 Add detection mix (Cy5-cGAMP + anti-cGAMP Ab) step3->step4 step5 Incubate for binding equilibrium step4->step5 step6 Measure Fluorescence Polarization step5->step6 end Determine IC50 step6->end

References

Investigating the Therapeutic Potential of PF-06928215 in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA. Dysregulation of this pathway, leading to the aberrant recognition of self-DNA, has been implicated in the pathogenesis of several autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS). Consequently, inhibition of cGAS presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of PF-06928215, a high-affinity inhibitor of cGAS. We detail its mechanism of action, summarize its in vitro inhibitory activities, and provide detailed experimental protocols for its evaluation. While preclinical data for this compound in specific autoimmune disease models is not yet publicly available, this document serves as a foundational resource for researchers investigating its therapeutic potential.

Introduction: The cGAS-STING Pathway in Autoimmunity

The innate immune system relies on pattern recognition receptors to detect molecular signatures of pathogens and cellular damage. Cytosolic DNA is a potent trigger of innate immunity, primarily through the cGAS-STING signaling pathway.[1][2][3][4][5][6] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS catalyzes the synthesis of the second messenger 2’3′-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3][4][5] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[4] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other inflammatory cytokines.[1]

In healthy individuals, the cGAS-STING pathway is tightly regulated to prevent responses to self-DNA. However, in certain autoimmune conditions, genetic mutations or environmental factors can lead to the accumulation of cytosolic self-DNA, resulting in chronic activation of this pathway and a sustained, pathological type I interferon response.[2][3][6] For instance, mutations in the TREX1 gene, which encodes a major cytosolic exonuclease responsible for degrading self-DNA, are associated with AGS and a subset of SLE cases.[3] TREX1 knockout mice exhibit a severe inflammatory phenotype that is rescued by the simultaneous knockout of cGAS, demonstrating the pivotal role of cGAS in this autoimmune pathology.[3]

This compound: A High-Affinity cGAS Inhibitor

This compound is a small molecule inhibitor that has been identified as a high-affinity, active-site inhibitor of cGAS.[2][4][5] Its discovery has provided a valuable tool for probing the function of cGAS and represents a potential therapeutic agent for cGAS-driven autoimmune diseases.

Mechanism of Action

This compound acts as a competitive inhibitor, binding directly to the cGAS active site.[4] This binding prevents the catalytic activity of cGAS, thereby blocking the synthesis of cGAMP and the subsequent downstream signaling cascade that leads to type I interferon production.

In Vitro Efficacy

The inhibitory activity of this compound has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data.

ParameterValueAssay MethodReference
Binding Affinity (KD) 200 nMSurface Plasmon Resonance (SPR)[5]
Inhibitory Potency (IC50) 4.9 µMcGAS Enzymatic Assay[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other cGAS inhibitors.

cGAS Inhibition Assay: Fluorescence Polarization

A robust and high-throughput fluorescence polarization (FP) assay was instrumental in the discovery and characterization of this compound. This assay indirectly measures the inhibition of cGAS activity by quantifying the amount of cGAMP produced.

Principle: The assay relies on a competition format where cGAMP produced by the cGAS enzyme competes with a fluorescently labeled cGAMP tracer for binding to a specific anti-cGAMP monoclonal antibody. When the tracer is bound to the larger antibody, it tumbles slowly in solution, resulting in a high FP signal. Conversely, when the tracer is displaced by unlabeled cGAMP from the enzymatic reaction, it tumbles more rapidly, leading to a low FP signal. The degree of FP is therefore inversely proportional to the amount of cGAMP produced.

Materials:

  • Recombinant human cGAS enzyme

  • Double-stranded DNA (dsDNA) activator (e.g., herring testes DNA)

  • ATP and GTP substrates

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl₂, 100 mM NaCl, 1 mM DTT)

  • This compound or other test compounds

  • EDTA to stop the reaction

  • Cy5-labeled cGAMP tracer

  • High-affinity anti-cGAMP monoclonal antibody

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a reaction mixture containing assay buffer, dsDNA, ATP, and GTP.

  • Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate.

  • Initiate the enzymatic reaction by adding the cGAS enzyme to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add a pre-mixed solution of the Cy5-labeled cGAMP tracer and the anti-cGAMP antibody to all wells.

  • Incubate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization on a suitable plate reader (Excitation: 620 nm, Emission: 688 nm).

  • Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro cGAS-STING Pathway Activation Assay

This protocol describes how to assess the ability of a cGAS inhibitor to block downstream signaling in a cellular context.

Principle: Cell lines that have a functional cGAS-STING pathway (e.g., THP-1 monocytes) are stimulated with cytosolic dsDNA to induce the production of type I interferons. The efficacy of the inhibitor is determined by its ability to reduce the expression of interferon-stimulated genes (ISGs).

Materials:

  • THP-1 cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine)

  • dsDNA for transfection (e.g., interferon-stimulatory DNA - ISD)

  • This compound or other test compounds

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Primers for ISGs (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed THP-1 cells in 24-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the cGAS inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Prepare dsDNA-transfection reagent complexes according to the manufacturer's protocol.

  • Add the complexes to the cells to stimulate the cGAS-STING pathway.

  • Incubate for a period sufficient to induce ISG expression (e.g., 4-6 hours).

  • Lyse the cells and extract total RNA.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the expression of target ISGs and the housekeeping gene using qRT-PCR.

  • Normalize the expression of the ISGs to the housekeeping gene and calculate the fold change in expression relative to unstimulated cells.

  • Determine the dose-dependent inhibitory effect of the compound on ISG induction.

Visualizations

Signaling Pathway

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates PF06928215 This compound PF06928215->cGAS Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3_inactive IRF3 TBK1->IRF3_inactive Phosphorylates IRF3_dimer p-IRF3 Dimer ISGs Type I Interferons & Inflammatory Cytokines IRF3_dimer->ISGs Induces Transcription IRF3_inactive->IRF3_dimer Dimerizes

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Proposed) biochemical Biochemical Assay (Fluorescence Polarization) cellular Cellular Assay (ISG Expression) biochemical->cellular Confirms cellular activity model Autoimmune Disease Model (e.g., TREX1-/- mice) cellular->model Proceed if active in cells treatment Treatment with This compound model->treatment analysis Analysis of Disease Markers (e.g., IFN signature, autoantibodies, pathology) treatment->analysis start Identify cGAS Inhibitor (this compound) start->biochemical

Caption: Experimental workflow for the evaluation of a cGAS inhibitor like this compound.

Therapeutic Potential and Future Directions

The high affinity and direct inhibition of cGAS by this compound make it a valuable pharmacological tool and a promising starting point for the development of therapeutics for autoimmune diseases driven by the cGAS-STING pathway. The strong genetic evidence linking cGAS activation to conditions like AGS and certain forms of SLE provides a clear rationale for the clinical investigation of cGAS inhibitors.

To date, there is a lack of publicly available data on the efficacy of this compound in preclinical models of autoimmune disease. Future studies should focus on evaluating this compound in relevant animal models, such as TREX1-deficient mice, to assess its ability to mitigate disease phenotypes, including the reduction of type I interferon signatures, autoantibody production, and organ damage. Such studies will be crucial in validating the therapeutic potential of this compound and guiding its potential translation into clinical development for the treatment of debilitating autoimmune disorders.

References

PF-06928215: A Technical Guide to a High-Affinity cGAS Inhibitor for Studying Cytosolic DNA Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-06928215, a potent and specific inhibitor of cyclic GMP-AMP synthase (cGAS). The presence of DNA in the cytosol is a critical danger signal that activates the innate immune system, primarily through the cGAS-STING pathway.[1] Uncontrolled activation of this pathway is implicated in various autoinflammatory and autoimmune diseases, making its components key therapeutic targets.[1] this compound serves as a crucial chemical probe for elucidating the role of cGAS in these processes. This document details the inhibitor's mechanism of action, quantitative biochemical data, relevant experimental protocols, and its utility in studying the cytosolic DNA sensing pathway.

Introduction to the cGAS-STING Pathway

The innate immune system relies on pattern recognition receptors to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Cytosolic double-stranded DNA (dsDNA), whether from invading pathogens or from host cellular damage, is a potent trigger of this system.[2] cGAS is the primary sensor of cytosolic dsDNA.[3] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a second messenger, 2',3'-cyclic GMP-AMP (cGAMP), from ATP and GTP.[3][4] cGAMP then binds to the Stimulator of Interferon Genes (STING), an adaptor protein located on the endoplasmic reticulum.[3] This binding event initiates a signaling cascade, leading to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate an antimicrobial and inflammatory response.[2]

This compound: A Competitive cGAS Inhibitor

This compound was identified as a high-affinity, substrate-competitive inhibitor of cGAS.[5] It was developed from a low-affinity fragment hit through structural and biochemical optimization.[4] X-ray crystallography has revealed that this compound binds directly to the cGAS active site.[1] It occupies the catalytic pocket, thereby blocking the binding of the substrates ATP and GTP and preventing the synthesis of cGAMP.[5] This direct inhibition of the cGAS enzyme makes this compound a valuable tool for dissecting the immediate downstream consequences of cGAS activation.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates PF069 This compound PF069->cGAS Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P_dimer pIRF3 Dimer IFN_Genes IFN-I Genes IRF3_P_dimer->IFN_Genes Induces Transcription IFN_I Type I Interferons IFN_Genes->IFN_I IRF3->IRF3_P_dimer Dimerizes & Translocates

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The inhibitory potency and binding affinity of this compound and related compounds have been characterized using various biochemical assays. The data underscores the high-affinity interaction of this compound with cGAS.

CompoundAssay TypeTargetParameterValueReference
This compound Fluorescence Polarization (FP)cGASIC50 4.9 µM[1][3]
This compound Surface Plasmon Resonance (SPR)cGASKD 200 nM[3][4]
Compound 15Fluorescence Polarization (FP)cGASIC50 78 µM[1]
Compound 15Surface Plasmon Resonance (SPR)cGASKD 171 µM[1]
Compound 17cGAS Activity AssaycGASIC50 < 20 µM[1]
Compound 18cGAS Activity AssaycGASIC50 < 20 µM[1]

Note: Despite potent biochemical activity, this compound and related compounds displayed no significant activity in cellular assays measuring dsDNA-induced IFN-β expression.[1][6]

Experimental Protocols

The discovery and characterization of this compound were enabled by the development of novel, high-throughput assays. Below are the methodologies for key experiments.

High-Throughput cGAS Fluorescence Polarization (FP) Assay

This assay was developed for the rapid identification and optimization of cGAS inhibitors by measuring the displacement of a fluorescently labeled ligand from a specific antibody.[4]

  • Objective: To quantify cGAS enzymatic activity by measuring the amount of cGAMP produced.

  • Principle: The assay operates as a competition immunoassay. A high-affinity monoclonal antibody specific to cGAMP is used. A known concentration of Cy5-labeled cGAMP (tracer) is added, which binds to the antibody, resulting in a high polarization value. When unlabeled cGAMP (produced by the cGAS enzyme reaction) is present, it competes with the tracer for antibody binding, causing a decrease in the polarization signal. The magnitude of this decrease is proportional to the amount of cGAMP produced.

  • Methodology:

    • Enzymatic Reaction: Recombinant human cGAS is incubated with dsDNA, ATP, and GTP in an appropriate reaction buffer. The test compound (e.g., this compound) is added at various concentrations. The reaction is allowed to proceed for a set time at a controlled temperature.

    • Assay Development: The reaction mixture is then transferred to a detection plate containing the anti-cGAMP monoclonal antibody and the Cy5-cGAMP tracer.

    • Detection: The plate is incubated to allow for binding equilibrium. The fluorescence polarization is then measured using a plate reader with appropriate excitation and emission filters.

    • Data Analysis: The decrease in polarization is plotted against the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity (KD) of an inhibitor to its target protein in real-time without the need for labels.

  • Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) of this compound binding to cGAS.

  • Methodology:

    • Immobilization: Recombinant cGAS is immobilized onto the surface of a sensor chip.

    • Binding: A solution containing this compound at various concentrations is flowed over the chip surface. Binding of the inhibitor to the immobilized cGAS causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

    • Dissociation: After the association phase, a buffer solution without the inhibitor is flowed over the chip, and the dissociation of the inhibitor from cGAS is monitored as a decrease in the SPR signal.

    • Data Analysis: The association and dissociation curves (sensorgrams) are fitted to kinetic models to calculate ka, kd, and the KD (kd/ka).[1]

Cellular IFN-β Luciferase Reporter Assay

This cell-based assay is used to assess the ability of an inhibitor to block the downstream signaling consequences of cGAS activation in a cellular context.

  • Objective: To measure the production of IFN-β, a key cytokine produced downstream of cGAS-STING activation, in response to a cytosolic DNA challenge.

  • Methodology:

    • Cell Line: A human cell line (e.g., HEK293T or THP-1) is engineered to stably express a luciferase reporter gene under the control of the IFN-β promoter.

    • Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (this compound) or a vehicle control.

    • Stimulation: The cGAS pathway is activated by transfecting the cells with a dsDNA stimulus (e.g., herring testis DNA). A positive control for downstream inhibition, such as a TBK1 inhibitor, is typically included.[1]

    • Lysis and Detection: After an incubation period (e.g., 18-24 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to IFN-β promoter activity, is measured with a luminometer.

    • Data Analysis: Luminescence values are normalized to a control, and the results are plotted against inhibitor concentration to determine cellular IC50. Cell viability assays are run in parallel to rule out cytotoxicity.[1]

Inhibitor Discovery and Characterization Workflow

The identification of this compound followed a systematic drug discovery process, beginning with fragment screening and progressing through biochemical and cellular characterization.

Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_outcome Outcome FragScreen Fragment Library Screen (NMR) HitID Low-Affinity Hit ID (e.g., Cmpd 15) FragScreen->HitID SAR Structure-Activity Relationship (SAR) Optimization HitID->SAR LeadCmpd Lead Compound (this compound) SAR->LeadCmpd Yields Biochem Biochemical Assays (FP for IC50, SPR for KD) LeadCmpd->Biochem Cellular Cellular Assays (IFN-β Reporter Assay) LeadCmpd->Cellular Structural Structural Biology (X-ray Co-crystal Structure) Biochem->Structural ToolCmpd High-Affinity Tool Compound for in-vitro studies Cellular->ToolCmpd Defines Utility

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a landmark compound in the study of the cytosolic DNA sensing pathway. As a high-affinity, specific inhibitor of cGAS, it has been instrumental in validating this enzyme as a druggable target.[4] The development of a novel fluorescence polarization assay was a key enabler in its discovery, providing a high-throughput method to screen for cGAS inhibitors.[1] While its potent biochemical activity did not translate to the cellular models tested, this compound remains an indispensable tool for in vitro studies of cGAS function, for structural biology, and as a foundational chemical scaffold for the development of next-generation cGAS inhibitors with improved cellular potency and therapeutic potential.[6][7]

References

Methodological & Application

Application Notes and Protocols for In Vitro cGAS Inhibition Assay Using PF-06928215

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro cyclic GMP-AMP Synthase (cGAS) inhibition assay using the experimental compound PF-06928215. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating the cGAS-STING pathway and its inhibitors.

Introduction to cGAS and this compound

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a key role in the innate immune system.[1] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[3][4] Inappropriate activation of the cGAS-STING pathway has been implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target.[1][2]

This compound is a potent and high-affinity inhibitor of cGAS.[1][3][5][6][7] It acts as a competitive inhibitor by binding to the cGAS active site, thereby preventing the binding of ATP and GTP and subsequent cGAMP synthesis.[4][8]

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Catalysis ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activation PF06928215 This compound PF06928215->cGAS Inhibition TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IFN Type I Interferons pIRF3->IFN Gene Transcription

Caption: The cGAS-STING signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory and binding parameters of this compound against cGAS.

ParameterValueReference
IC50 4.9 µM[1][3][5][6][7]
Binding Affinity (Kd) 200 nM[1][3][9][10]

Experimental Protocol: In Vitro cGAS Inhibition Assay (Fluorescence Polarization)

This protocol is based on the fluorescence polarization (FP) assay described in the discovery of this compound.[1][11] This assay measures the production of cGAMP by cGAS, which is then detected in a competitive binding assay using a Cy5-labeled cGAMP tracer and a cGAMP-specific antibody.

Materials and Reagents
  • Human cGAS enzyme

  • This compound

  • Interferon stimulatory DNA (ISD), 45 bp dsDNA

  • ATP (Adenosine 5'-triphosphate)

  • GTP (Guanosine 5'-triphosphate)

  • Assay Buffer: 10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, 5 mM MgCl₂, pH 7.5

  • EDTA (Ethylenediaminetetraacetic acid)

  • Cy5-labeled cGAMP

  • cGAMP-specific monoclonal antibody

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram

Experimental_Workflow start Start reagent_prep Prepare Reagents: - cGAS Enzyme - ISD DNA - ATP/GTP Mix - this compound Dilutions start->reagent_prep reaction_setup Set up cGAS Reaction: - Add Assay Buffer, cGAS, ISD, ATP, GTP - Add this compound or DMSO (control) reagent_prep->reaction_setup incubation1 Incubate for 1 hour at Room Temperature reaction_setup->incubation1 stop_reaction Stop Reaction with EDTA incubation1->stop_reaction detection_mix Add Detection Mix: - Cy5-cGAMP - cGAMP Antibody stop_reaction->detection_mix incubation2 Incubate for 1 hour at Room Temperature detection_mix->incubation2 read_plate Read Fluorescence Polarization (Ex: 620 nm, Em: 688 nm) incubation2->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro cGAS inhibition fluorescence polarization assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in DMSO to create a concentration gradient for IC50 determination. The final concentration in the assay will be further diluted.

  • cGAS Reaction:

    • In a 384-well plate, add the following components in the specified order:

      • Assay Buffer

      • This compound or DMSO (for positive and negative controls)

      • 100 nM human cGAS enzyme

      • 100 nM ISD DNA

      • A mixture of ATP (1 mM final concentration) and GTP (0.3 mM final concentration) to initiate the reaction.

    • The total reaction volume should be consistent across all wells.

  • Incubation:

    • Incubate the reaction plate at room temperature for 1 hour.

  • Reaction Termination:

    • Stop the enzymatic reaction by adding EDTA to a final concentration of 50 mM.

  • cGAMP Detection:

    • Add a pre-mixed solution of Cy5-labeled cGAMP (2 nM final concentration) and the cGAMP-specific monoclonal antibody (16 nM final concentration) to each well.

  • Second Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the antibody-cGAMP binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Read the plate on an Envision plate reader or a similar instrument equipped for fluorescence polarization.

    • Use an excitation wavelength of 620 nm and an emission wavelength of 688 nm.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula:

      Where:

      • FP_sample is the fluorescence polarization of the well containing the inhibitor.

      • FP_min is the fluorescence polarization of the control with no cGAS (or fully inhibited).

      • FP_max is the fluorescence polarization of the control with active cGAS and no inhibitor (DMSO control).

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of cGAS activity.

Conclusion

This application note provides a comprehensive guide for performing an in vitro cGAS inhibition assay using this compound. The detailed protocol and supporting information will enable researchers to accurately assess the inhibitory activity of this compound and can be adapted for screening and characterizing other potential cGAS inhibitors.

References

Application Notes and Protocols for PF-06928215 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06928215 is a potent and high-affinity small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the Stimulator of Interferon Genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This pathway is crucial for innate immune responses to pathogens and cellular damage, but its dysregulation is also implicated in various autoimmune and inflammatory diseases.

This compound acts as a competitive inhibitor, binding to the catalytic site of cGAS and preventing the synthesis of cGAMP. Despite its high affinity and potent inhibition in biochemical assays, a notable characteristic of this compound is its reported lack of activity in certain cell-based assays measuring downstream effects like dsDNA-induced interferon-beta (IFN-β) expression. This presents a unique challenge and an opportunity for researchers to delve deeper into the intricacies of cGAS-STING pathway regulation within a cellular context.

These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to explore its mechanism of action and to investigate the potential reasons for its cellular inactivity.

Mechanism of Action: The cGAS-STING Pathway

Cytosolic dsDNA, from either invading pathogens or self-origin, binds to and activates cGAS. Activated cGAS catalyzes the formation of cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons. Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of other pro-inflammatory cytokines. This compound directly inhibits the first step in this cascade: the synthesis of cGAMP by cGAS.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes PF06928215 This compound PF06928215->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER Binds & Activates STING_Golgi Activated STING STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes Translocates & Activates Transcription Interferons Type I Interferons IFN_genes->Interferons

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro biochemical data for this compound. It is important to note the discrepancy between its high biochemical potency and its observed lack of efficacy in certain cellular assays.

ParameterValueAssay TypeReference
Binding Affinity (KD) 200 nMSurface Plasmon Resonance (SPR)[1][2]
Biochemical IC50 4.9 µMcGAMP Fluorescence Polarization Assay[3]
Cellular Activity No activitydsDNA-induced IFN-β Luciferase Reporter Assay[4]

Experimental Protocols

Given the unique profile of this compound, a multi-faceted approach using various cell-based assays is recommended to fully characterize its effects.

Protocol 1: cGAMP Quantification in Cell Lysates

This assay directly measures the product of cGAS activity and is the most proximal readout of target engagement in a cellular context.

cGAMP_Quantification_Workflow start Seed Cells treat Treat with this compound start->treat stimulate Stimulate with dsDNA (e.g., HT-DNA) treat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify cGAMP (ELISA or LC-MS/MS) lyse->quantify end Analyze Data quantify->end

Figure 2: Workflow for cGAMP quantification in cell lysates.

Objective: To determine if this compound can inhibit the production of cGAMP in cells stimulated with cytosolic dsDNA.

Materials:

  • Cell line: THP-1 (human monocytic cell line) or mouse embryonic fibroblasts (MEFs).

  • This compound (dissolved in DMSO).

  • Herring Testes DNA (HT-DNA) or other dsDNA stimulus.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Cell lysis buffer.

  • cGAMP ELISA kit or access to LC-MS/MS.

  • 96-well cell culture plates.

  • Standard laboratory equipment (incubator, centrifuge, plate reader).

Methodology:

  • Cell Seeding: Seed THP-1 cells at a density of 5 x 105 cells/well in a 96-well plate. For MEFs, seed at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Pre-treat the cells with a dose-response range of this compound (e.g., 0.1 to 50 µM) or vehicle control (DMSO) for 1-2 hours.

  • dsDNA Stimulation: Prepare a complex of HT-DNA and a transfection reagent according to the manufacturer's instructions. Add the complex to the cells at a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Cell Lysis: Aspirate the media and lyse the cells using a compatible lysis buffer.

  • cGAMP Quantification:

    • ELISA: Follow the manufacturer's protocol for the cGAMP ELISA kit. Briefly, cell lysates are added to an antibody-coated plate, and cGAMP levels are determined by a colorimetric or fluorometric readout.

    • LC-MS/MS: For a more quantitative and sensitive measurement, analyze the cell lysates by liquid chromatography-mass spectrometry.

  • Data Analysis: Normalize the cGAMP levels to the total protein concentration in each lysate. Plot the cGAMP concentration against the concentration of this compound to determine the IC50.

Protocol 2: STING Pathway Reporter Assay

This assay measures the activation of the downstream transcription factor IRF3, providing a broader view of pathway inhibition.

Objective: To assess the ability of this compound to inhibit dsDNA-induced activation of the STING signaling pathway.

Materials:

  • Reporter cell line: THP-1 cells stably expressing a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) (e.g., THP1-Dual™ cells).

  • This compound.

  • dsDNA stimulus (e.g., HT-DNA, cGAMP).

  • Transfection reagent.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the ISRE-luciferase reporter cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with a dose-response range of this compound or vehicle control for 1-2 hours.

  • Stimulation:

    • dsDNA: Stimulate the cells with transfected HT-DNA as described in Protocol 1.

    • cGAMP: As a control to ensure the inhibitor is acting upstream of STING, stimulate a separate set of wells directly with cGAMP (e.g., by electroporation or using a digitonin-permeabilized cell system).

  • Incubation: Incubate the cells for 16-24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase signal against the concentration of this compound to determine the IC50. Compare the inhibition of dsDNA-induced signaling with cGAMP-induced signaling.

Protocol 3: Cytokine Production Measurement

This assay measures the end-product of the cGAS-STING pathway, the secretion of pro-inflammatory cytokines.

Objective: To determine if this compound can inhibit the production and secretion of cytokines downstream of cGAS activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).

  • This compound.

  • dsDNA stimulus (e.g., HT-DNA).

  • Transfection reagent.

  • ELISA kits for relevant cytokines (e.g., IFN-β, TNF-α, IL-6).

  • Alternatively, reagents for quantitative PCR (qPCR) to measure cytokine mRNA levels.

  • 24- or 48-well cell culture plates.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 1 for cell seeding and compound treatment.

  • Stimulation: Stimulate the cells with transfected HT-DNA.

  • Incubation: Incubate the cells for 18-24 hours.

  • Sample Collection:

    • Supernatant for ELISA: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Cell Pellet for qPCR: Lyse the cells and extract total RNA.

  • Cytokine Measurement:

    • ELISA: Perform ELISAs on the supernatants according to the manufacturer's instructions.

    • qPCR: Synthesize cDNA from the extracted RNA and perform qPCR using primers specific for the cytokines of interest.

  • Data Analysis: Quantify the cytokine concentrations or relative mRNA expression levels and plot against the this compound concentration to determine the IC50.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

This assay can be used to verify that this compound engages with cGAS inside the cell, which is a critical step in understanding its cellular mechanism of action.

CETSA_Workflow start Treat Cells with This compound or Vehicle heat Heat Shock at a Range of Temperatures start->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse->centrifuge analyze Analyze Soluble Fraction (Western Blot or Mass Spec) centrifuge->analyze end Determine Thermal Shift analyze->end

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Objective: To confirm the binding of this compound to cGAS in a cellular environment by assessing changes in the thermal stability of cGAS.

Materials:

  • Cell line expressing sufficient levels of cGAS.

  • This compound.

  • PBS and protease inhibitors.

  • PCR tubes or plates.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

  • Equipment for protein quantification (e.g., BCA assay).

  • SDS-PAGE and Western blotting reagents.

  • Anti-cGAS antibody.

Methodology:

  • Cell Treatment: Treat intact cells with a high concentration of this compound (e.g., 50 µM) or vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in the presence of protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Separate equal amounts of protein from the soluble fractions by SDS-PAGE, transfer to a membrane, and probe with an anti-cGAS antibody.

  • Data Analysis: Quantify the band intensities for cGAS at each temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Troubleshooting and Interpretation of Results

  • No inhibition of cGAMP production: If this compound fails to inhibit cGAMP production in Protocol 1, consider the following:

    • Cell permeability: The compound may have poor cell permeability.

    • Efflux pumps: The compound may be actively transported out of the cell.

    • High intracellular substrate concentrations: The high intracellular concentrations of ATP and GTP may outcompete the inhibitor.

  • Inhibition of cGAMP but not downstream signaling: This would be a very interesting result and could suggest:

    • Alternative STING activation pathways: There might be cGAS-independent mechanisms of STING activation in your cell type and stimulation conditions.

    • Threshold effects: A certain level of cGAMP may be sufficient to trigger a maximal downstream response, and the residual cGAMP levels in the presence of the inhibitor are still above this threshold.

  • No thermal shift in CETSA: This could indicate that the compound does not bind to cGAS in the cellular environment at the concentration tested, or that the binding does not significantly alter the thermal stability of the protein.

Conclusion

This compound is a valuable tool compound for studying the cGAS-STING pathway. Its high biochemical potency, coupled with its reported lack of cellular activity in some assays, makes it an intriguing molecule for investigating the complexities of targeting cGAS in a cellular context. The protocols provided here offer a framework for a thorough investigation of this compound's effects, from direct target engagement to downstream functional readouts. By employing a combination of these assays, researchers can gain a deeper understanding of the cellular pharmacology of cGAS inhibitors and pave the way for the development of more effective therapeutics for autoimmune and inflammatory diseases.

References

Application Notes: Determining the IC50 of PF-06928215 for cGAS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in the innate immune system.[1][2] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a sign of pathogen invasion or cellular damage—cGAS is activated.[3][4][5][6][7] The activated enzyme catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][6][7][8] This cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein, initiating a signaling cascade that results in the production of type I interferons and other inflammatory cytokines.[1][3][5][8] Given its role in activating inflammatory pathways, cGAS has emerged as a promising therapeutic target for autoimmune and autoinflammatory diseases where inappropriate cGAS stimulation is a contributing factor.[6]

PF-06928215 is a high-affinity, competitive inhibitor of cGAS.[9][10] It directly binds to the cGAS active site, blocking the interaction with ATP and GTP and thereby preventing the synthesis of cGAMP.[9] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against cGAS, based on a novel fluorescence polarization assay.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key component of the innate immune response to cytosolic DNA.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates PF06928215 This compound PF06928215->cGAS Inhibits TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN Type I Interferon Genes pIRF3->IFN Induces Transcription

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound for cGAS are summarized below. This data is derived from biochemical assays.[6] It is important to note that while this compound is potent in biochemical assays, it has shown a lack of activity in cellular assays measuring dsDNA-induced IFN-β expression.[6]

ParameterValueDescription
IC50 4.9 µMThe concentration of this compound required to inhibit 50% of cGAS enzymatic activity in a biochemical fluorescence polarization assay.[1][6][11][12]
Kd 200 nMThe equilibrium dissociation constant, indicating the binding affinity of this compound to cGAS as measured by surface plasmon resonance (SPR).[6][13]

Experimental Protocol: cGAS Fluorescence Polarization (FP) Assay

This protocol details a high-throughput, fluorescence polarization-based competition assay to determine the IC50 of cGAS inhibitors.[6][13]

Principle of the Assay

The assay quantifies the enzymatic activity of cGAS by measuring the production of cGAMP. The generated cGAMP competes with a fluorescently-labeled cGAMP tracer (Cy5-cGAMP) for binding to a high-affinity monoclonal antibody (mAb) specific for cGAMP. When the Cy5-cGAMP is bound to the large antibody, it tumbles slowly in solution, resulting in a high FP signal. When displaced by unlabeled cGAMP produced by the cGAS reaction, the small Cy5-cGAMP tumbles rapidly, leading to a low FP signal. An inhibitor of cGAS, such as this compound, will prevent the production of cGAMP, thus keeping the Cy5-cGAMP bound to the antibody and maintaining a high FP signal. The IC50 is determined by measuring the concentration-dependent effect of the inhibitor on the FP signal.

Materials and Reagents
  • Human cGAS enzyme

  • Double-stranded DNA (dsDNA) activator (e.g., 100 bp)[14]

  • ATP and GTP substrates

  • This compound or other test compounds, serially diluted in DMSO

  • Cy5-labeled cGAMP (Cy5-cGAMP)

  • High-affinity cGAMP-specific monoclonal antibody (mAb)[6]

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, NaCl, and a reducing agent like DTT)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A1 Prepare serial dilutions of this compound B1 Dispense this compound dilutions to plate A1->B1 A2 Prepare cGAS enzyme and dsDNA mix B2 Add cGAS/dsDNA mix to initiate pre-incubation A2->B2 A3 Prepare ATP/GTP substrate mix B3 Add ATP/GTP mix to start reaction A3->B3 A4 Prepare Detection Mix: Cy5-cGAMP + anti-cGAMP mAb C1 Add Detection Mix to stop reaction & compete A4->C1 B1->B2 B2->B3 B4 Incubate at room temperature B3->B4 B4->C1 C2 Incubate to reach binding equilibrium C1->C2 C3 Read Fluorescence Polarization (FP) C2->C3 D1 Plot FP signal vs. log[Inhibitor] C3->D1 D2 Fit data to a four-parameter logistic equation D1->D2 D3 Calculate IC50 value D2->D3

References

Application Notes: High-Throughput Screening for cGAS Inhibitors Using PF-06928215 as a Tool Compound

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PF-06928215 in high-throughput screening (HTS) for inhibitors of cyclic GMP-AMP synthase (cGAS). The inappropriate activation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][2][3] this compound is a high-affinity, active-site inhibitor of cGAS, and its discovery was enabled by a novel fluorescence polarization (FP) assay.[1][2] This document details the cGAS-STING signaling pathway, the mechanism of action of this compound, and provides detailed protocols for a fluorescence polarization-based HTS assay and a confirmatory cell-based assay.

Introduction to cGAS-STING Signaling

The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infections and cellular damage.[4][5][6] Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[5][7] Activated cGAS utilizes adenosine triphosphate (ATP) and guanosine triphosphate (GTP) to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[2][4][7] cGAMP then binds to the STING protein located on the endoplasmic reticulum, triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of this pathway by self-DNA can lead to autoimmune disorders like systemic lupus erythematosus (SLE).[1][2]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates PF06928215 This compound PF06928215->cGAS Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes Translocates & Activates Transcription Transcription Transcription IFN_genes->Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

This compound: A High-Affinity cGAS Inhibitor

This compound is a potent and selective inhibitor of cGAS that binds to the enzyme's active site.[1][2] It was identified from a low-affinity fragment hit through structure-based drug design and optimization.[2] this compound acts as a competitive inhibitor with respect to GTP and uncompetitive with respect to ATP. This compound has demonstrated high affinity for cGAS and serves as an excellent tool compound for validating HTS assays and for in vitro studies of cGAS biology.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds from biochemical and biophysical assays.[2][5]

CompoundBinding Affinity (KD) to cGAS (μM)cGAS Inhibition IC50 (μM)
Fragment HitLow Affinity (not specified)> 100
Compound 17Not Specified< 20
Compound 18Not Specified< 20
Compound 192.7Not Specified
This compound 0.2 4.9

Experimental Protocols

High-Throughput Screening for cGAS Inhibitors via Fluorescence Polarization

This protocol describes a robust, HTS-compatible fluorescence polarization (FP) assay for the identification of cGAS inhibitors. The assay is based on the competition between cGAMP produced by cGAS and a Cy5-labeled cGAMP tracer for binding to a specific anti-cGAMP monoclonal antibody. Inhibition of cGAS leads to lower levels of cGAMP, allowing more Cy5-cGAMP to bind to the antibody, resulting in a high FP signal.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis plate 384-well Plate compounds Test Compounds (e.g., this compound) incubation1 Incubate at RT (1 hour) compounds->incubation1 cGAS_mix cGAS Enzyme Mix (cGAS, dsDNA, ATP, GTP) cGAS_mix->incubation1 stop_solution Stop Solution (EDTA) incubation1->stop_solution detection_mix Detection Mix (Cy5-cGAMP, Anti-cGAMP Ab) stop_solution->detection_mix incubation2 Incubate at RT (1 hour) detection_mix->incubation2 read_plate Read Fluorescence Polarization (Ex: 620 nm, Em: 688 nm) incubation2->read_plate data_analysis Calculate % Inhibition Generate IC50 curves read_plate->data_analysis

Caption: Workflow for the cGAS fluorescence polarization high-throughput screening assay.

Materials:

  • Human cGAS enzyme

  • 45 bp interferon stimulatory DNA (ISD), double-stranded

  • ATP (Adenosine 5'-triphosphate)

  • GTP (Guanosine 5'-triphosphate)

  • This compound (as a positive control)

  • Cy5-labeled cGAMP

  • High-affinity anti-cGAMP monoclonal antibody

  • Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5

  • Stop Solution: 50 mM EDTA in Assay Buffer

  • 384-well, low-volume, black, non-binding surface plates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., this compound and DMSO as a vehicle control) into the 384-well assay plate.

  • Enzyme Reaction:

    • Prepare a cGAS reaction mixture in Assay Buffer containing 100 nM cGAS, 100 nM dsDNA (ISD), 1 mM ATP, and 0.3 mM GTP.[4][5]

    • Add the cGAS reaction mixture to each well of the assay plate containing the test compounds.

    • Incubate the plate at room temperature for 1 hour.[4][5]

  • Reaction Termination and Detection:

    • Stop the enzymatic reaction by adding the Stop Solution (50 mM EDTA) to each well.[4][5]

    • Prepare a detection mixture in Assay Buffer containing 2 nM Cy5-labeled cGAMP and 16 nM anti-cGAMP monoclonal antibody.[4]

    • Add the detection mixture to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.[4][5]

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader with excitation at ~620 nm and emission at ~688 nm.[4][5]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no cGAMP production, e.g., no enzyme or fully inhibited) and low (uninhibited enzyme) FP signal controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Confirmatory Cell-Based cGAS Inhibition Assay (THP-1 Reporter Assay)

This protocol describes a cell-based assay to confirm the activity of hit compounds from the primary screen in a more physiologically relevant setting. It utilizes THP-1 monocytes, a human cell line that endogenously expresses the cGAS-STING pathway components, and a reporter for interferon-stimulated gene (ISG) expression.

Materials:

  • THP-1-Lucia™ ISG cells (or similar reporter cell line)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds identified from the primary screen

  • This compound (as a positive control)

  • Transfection reagent (e.g., Lipofectamine)

  • Interferon Stimulatory DNA (ISD)

  • Luciferase assay reagent

  • 96-well, white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Plating: Seed THP-1-Lucia™ ISG cells into a 96-well plate at a density of 5 x 10⁴ cells per well in complete culture medium and differentiate into macrophage-like cells with PMA (Phorbol 12-myristate 13-acetate) if required by the specific reporter cell line protocol.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds and this compound in cell culture medium.

    • Add the diluted compounds to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • cGAS Pathway Activation:

    • Prepare a complex of ISD and a suitable transfection reagent according to the manufacturer's instructions to facilitate DNA delivery into the cytoplasm.

    • Add the ISD-transfection reagent complex to the wells containing the cells and compounds to stimulate the cGAS pathway.

    • Include a "no ISD" control to determine the baseline reporter activity.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Reporter Gene Assay:

    • Equilibrate the plate to room temperature.

    • Measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a cell viability assay if necessary.

    • Calculate the percent inhibition of the ISD-induced reporter signal for each compound concentration.

    • Determine the IC₅₀ values by fitting the dose-response data to a suitable model.

Conclusion

The fluorescence polarization assay described herein provides a robust and efficient method for the high-throughput screening of cGAS inhibitors. This compound serves as a valuable high-affinity tool compound for assay development, validation, and as a benchmark for newly identified inhibitors. Hits from the primary screen should be further validated in cell-based assays to confirm their activity in a cellular context and to assess their selectivity and potential off-target effects. These protocols and application notes offer a comprehensive framework for initiating a drug discovery campaign targeting the cGAS enzyme.

References

Application Notes and Protocols for PF-06928215 in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06928215 is a potent and high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor in the innate immune system that detects cytosolic double-stranded DNA (dsDNA).[1][2][3][4] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[5][6] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases.[1][2][7] this compound acts as a competitive inhibitor, binding to the cGAS active site and preventing the synthesis of cGAMP.[8][9] These application notes provide a comprehensive guide for the use of this compound in molecular biology research, including detailed protocols for in vitro and cellular assays.

Mechanism of Action

This compound is a small molecule inhibitor that directly binds to the catalytic pocket of cGAS. This binding event physically obstructs the access of the substrates, ATP and GTP, to the active site, thereby inhibiting the synthesis of 2',3'-cGAMP. The alkyl chain of this compound interacts with a hydrophobic pocket formed by Tyr436 and His437 of cGAS.[8]

Signaling Pathway of cGAS Activation and Inhibition by this compound

cGAS_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates PF06928215 This compound PF06928215->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription

Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to Type I Interferon production. This compound inhibits cGAS activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueAssayReference
Binding Affinity (KD) 200 nMSurface Plasmon Resonance (SPR)[1][2][4]
In Vitro IC50 4.9 µMcGAS Fluorescence Polarization Assay[3][5]
Cellular Activity InactivedsDNA-induced IFN-β Luciferase Reporter Assay[8]

Experimental Protocols

In Vitro cGAS Inhibition Assay using Fluorescence Polarization (FP)

This protocol describes a competitive fluorescence polarization assay to measure the inhibition of cGAS activity by this compound. The assay relies on a specific monoclonal antibody that binds to a Cy5-labeled cGAMP tracer. cGAMP produced by the enzymatic reaction of cGAS competes with the tracer for antibody binding, leading to a decrease in the FP signal.

Experimental Workflow for cGAS FP Assay

Caption: Workflow for the in vitro cGAS fluorescence polarization inhibition assay.

Materials:

  • Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5

  • Recombinant Human cGAS: 100 nM final concentration

  • dsDNA activator (e.g., ISD): 100 nM final concentration[10]

  • ATP: 1 mM final concentration[10]

  • GTP: 0.3 mM final concentration[10]

  • This compound: Serial dilutions

  • EDTA: 50 mM final concentration

  • Cy5-labeled cGAMP: 2 nM final concentration[10]

  • Anti-cGAMP monoclonal antibody: 16 nM final concentration[10]

  • 384-well black, non-binding microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • This compound dilution or vehicle control.

    • A mixture of cGAS enzyme and dsDNA activator.

    • A mixture of ATP and GTP to start the reaction.

  • Enzymatic Reaction: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination: Add EDTA to each well to stop the enzymatic reaction.

  • Detection: Add a pre-mixed solution of Cy5-labeled cGAMP and the anti-cGAMP antibody to each well.

  • Detection Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader with excitation at ~620 nm and emission at ~688 nm.[10]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol provides a general framework for determining the binding affinity of this compound to cGAS using SPR.

Logical Relationship for SPR Assay

SPR_Logic immobilize Immobilize cGAS on Sensor Chip inject Inject this compound (Analyte) immobilize->inject measure Measure Change in Refractive Index inject->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Analyze Binding Kinetics (ka, kd, KD) measure->analyze

Caption: Logical flow of a Surface Plasmon Resonance (SPR) experiment to determine binding affinity.

Materials:

  • SPR Instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5)

  • Recombinant Human cGAS

  • This compound

  • Running Buffer (e.g., HBS-EP+)

  • Immobilization Reagents (e.g., EDC/NHS)

Procedure:

  • Chip Preparation and Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

    • Immobilize recombinant cGAS to the activated surface. The amount of immobilized protein should be optimized to achieve a suitable response level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in running buffer.

    • Inject the this compound solutions over the cGAS-immobilized surface, followed by a dissociation phase with running buffer.

    • A reference flow cell (without cGAS) should be used to subtract non-specific binding.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Cellular IFN-β Luciferase Reporter Assay

This protocol is designed to assess the cellular activity of cGAS inhibitors by measuring the induction of an IFN-β promoter-driven luciferase reporter. It is important to note that this compound has been reported to be inactive in such cellular assays.[8] This protocol can be used to confirm this finding or to test other potential cGAS inhibitors.

Experimental Workflow for IFN-β Reporter Assay

IFN_Reporter_Workflow seed Seed Reporter Cells in a 96-well Plate treat Pre-treat Cells with this compound seed->treat transfect Transfect with dsDNA (e.g., ISD) treat->transfect incubate Incubate for 18-24 hours transfect->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure

Caption: Workflow for the cellular IFN-β luciferase reporter assay to assess cGAS pathway activation.

Materials:

  • Reporter Cell Line: e.g., THP-1 cells stably expressing a luciferase reporter gene under the control of the IFN-β promoter.

  • Cell Culture Medium

  • This compound

  • dsDNA (e.g., ISD)

  • Transfection Reagent (e.g., Lipofectamine)

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle-only control.

  • dsDNA Transfection: Transfect the cells with a dsDNA stimulus (e.g., ISD) using a suitable transfection reagent according to the manufacturer's instructions. Include a non-transfected control.

  • Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the fold induction of the IFN-β promoter relative to the unstimulated control and determine the effect of this compound on this induction.

Conclusion

This compound is a valuable tool for studying the cGAS-STING pathway in vitro. Its high affinity and well-characterized mechanism of action make it an excellent probe for biochemical and structural studies of cGAS. The provided protocols offer a detailed guide for researchers to utilize this compound effectively in their investigations of innate immunity and related diseases. The lack of cellular activity of this compound highlights the challenges in translating in vitro potency to cellular efficacy for cGAS inhibitors and underscores the importance of comprehensive testing in drug discovery efforts.

References

Application Notes and Protocols for PF-06928215 in Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant clinical concern in conditions such as myocardial infarction and stroke. Emerging research has identified the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway as a critical mediator of the inflammatory response in IRI.[1] Cytosolic double-stranded DNA (dsDNA), released from damaged mitochondria and nuclei during ischemia, activates cGAS, leading to the production of the second messenger 2'3'-cGAMP. This, in turn, activates STING, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, amplifying tissue injury.[1][2]

PF-06928215 is a potent and selective competitive inhibitor of cGAS.[3][4] By binding to the catalytic site of cGAS, this compound blocks the synthesis of cGAMP, thereby inhibiting the activation of the downstream STING pathway.[4] This mechanism of action makes this compound a valuable tool for investigating the role of the cGAS-STING pathway in IRI and a potential therapeutic candidate for mitigating its detrimental effects.

These application notes provide a summary of the available data on this compound and detailed protocols for its use in preclinical models of ischemia-reperfusion injury.

Data Presentation

While specific in vivo efficacy data for this compound in ischemia-reperfusion injury models, such as reduction in infarct size or improvement in organ function, are not extensively available in the public domain, the compound has been characterized biochemically.

ParameterValueReference
Target cyclic GMP-AMP synthase (cGAS)[3][4]
Mechanism of Action Competitive inhibitor, blocks ATP and GTP binding to the cGAS catalytic site[4]
Binding Affinity (KD) 200 nM[5][6]
In Vitro IC50 4.9 µM[7]
Cellular Activity Shown to reduce the production of pro-inflammatory cytokines in cellular models of inflammation.[2][8]

Signaling Pathway

The cGAS-STING signaling pathway plays a pivotal role in the innate immune response to cytosolic dsDNA, which is a key event in ischemia-reperfusion injury. This compound acts as an inhibitor of cGAS, the sensor of this pathway.

cGAS_STING_Pathway cluster_0 Ischemia-Reperfusion Injury cluster_1 cGAS-STING Pathway Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Cellular_Stress Cellular Stress & Damage Reperfusion->Cellular_Stress mtDNA_release Mitochondrial & Nuclear DNA Release into Cytosol Cellular_Stress->mtDNA_release cGAS cGAS mtDNA_release->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesis PF06928215 This compound PF06928215->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Type_I_IFN Type I Interferons (IFN-α, IFN-β) Nucleus->Type_I_IFN transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro_inflammatory_Cytokines transcription Type_I_IFN->Cellular_Stress Amplify Inflammation & Cell Death Pro_inflammatory_Cytokines->Cellular_Stress Amplify Inflammation & Cell Death

Figure 1. The cGAS-STING signaling pathway in IRI and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for inducing ischemia-reperfusion injury in animal models to study the effects of this compound.

Myocardial Ischemia-Reperfusion Injury (MIRI) in Mice

This protocol describes the induction of MIRI by ligation of the left anterior descending (LAD) coronary artery.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO and diluted in saline)

  • Vehicle control

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Ventilator

  • Suture (e.g., 8-0 silk)

  • Triphenyltetrazolium chloride (TTC)

  • Evans blue dye

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Intubate the mouse and connect it to a small animal ventilator.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully ligate the LAD artery with an 8-0 silk suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

  • Ischemia and Reperfusion:

    • Maintain the ligation for a predetermined period (e.g., 30-60 minutes) to induce ischemia.

    • Release the ligature to allow for reperfusion of the myocardium.

  • Administration of this compound:

    • Administer this compound or vehicle control at a predetermined time point (e.g., just before reperfusion or at the onset of reperfusion) via a suitable route (e.g., intravenous or intraperitoneal injection). The optimal dose should be determined in pilot studies.

  • Post-operative Care: Close the chest wall and skin. Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia.

  • Assessment of Infarct Size (after 24-48 hours of reperfusion):

    • Re-anesthetize the mouse and re-ligate the LAD at the same location.

    • Inject Evans blue dye intravenously to delineate the area at risk (AAR) from the non-ischemic tissue.

    • Excise the heart and slice it into sections.

    • Incubate the heart slices in 1% TTC solution to differentiate the infarcted tissue (pale white) from the viable AAR (red).

    • Image the heart slices and quantify the infarct size, AAR, and total left ventricular area using image analysis software.

Cerebral Ischemia-Reperfusion Injury in Mice

This protocol describes the induction of focal cerebral ischemia by middle cerebral artery occlusion (MCAO).

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dissolved in a suitable vehicle)

  • Vehicle control

  • Anesthetics

  • Surgical instruments

  • Monofilament suture (e.g., 6-0 nylon)

  • Laser Doppler flowmeter

Procedure:

  • Anesthesia and Monitoring: Anesthetize the mouse and maintain its body temperature. Monitor cerebral blood flow using a laser Doppler flowmeter.

  • Surgical Procedure:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow confirms successful occlusion.

  • Ischemia and Reperfusion:

    • Maintain the occlusion for a specific duration (e.g., 60-90 minutes).

    • Withdraw the filament to allow for reperfusion.

  • Administration of this compound: Administer this compound or vehicle as described in the MIRI protocol.

  • Neurological Deficit Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the mouse and remove the brain.

    • Slice the brain into coronal sections.

    • Stain the sections with 2% TTC. The infarcted area will appear white, while the viable tissue will be red.

    • Calculate the infarct volume using image analysis software.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of ischemia-reperfusion injury.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_iri_induction Ischemia-Reperfusion Injury Induction cluster_treatment Treatment Administration cluster_outcome Outcome Assessment Animal_Selection Select Animal Model (e.g., C57BL/6 Mice) Acclimatization Acclimatization Animal_Selection->Acclimatization Randomization Randomize into Treatment Groups Acclimatization->Randomization Anesthesia Anesthesia & Monitoring Randomization->Anesthesia Surgical_Procedure Surgical Procedure (e.g., LAD ligation or MCAO) Anesthesia->Surgical_Procedure Ischemia Ischemia Period Surgical_Procedure->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Administration Administer this compound or Vehicle Reperfusion->Administration PF06928215_Prep Prepare this compound & Vehicle PF06928215_Prep->Administration Post_Op_Care Post-operative Care & Monitoring Administration->Post_Op_Care Endpoint_Assessment Endpoint Assessment (e.g., 24h, 48h) Post_Op_Care->Endpoint_Assessment Infarct_Size Infarct Size/Volume Measurement Endpoint_Assessment->Infarct_Size Functional_Assessment Functional Assessment (e.g., Echocardiography, Neurological Score) Endpoint_Assessment->Functional_Assessment Biochemical_Assays Biochemical Assays (e.g., ELISA for Cytokines, Western Blot for Signaling Proteins) Endpoint_Assessment->Biochemical_Assays Histology Histological Analysis Endpoint_Assessment->Histology Data_Analysis Data_Analysis Infarct_Size->Data_Analysis Functional_Assessment->Data_Analysis Biochemical_Assays->Data_Analysis Histology->Data_Analysis Data Analysis & Interpretation

Figure 2. A generalized experimental workflow for in vivo studies of this compound in IRI.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the cGAS-STING pathway in the pathophysiology of ischemia-reperfusion injury. The provided protocols offer a framework for researchers to design and conduct in vivo studies to evaluate the therapeutic potential of inhibiting cGAS in various models of IRI. Further investigation is warranted to establish the in vivo efficacy, optimal dosing, and therapeutic window of this compound in clinically relevant models of ischemia-reperfusion injury.

References

Troubleshooting & Optimization

Troubleshooting lack of PF-06928215 activity in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of PF-06928215 activity in cellular assays.

Troubleshooting Guide: Lack of this compound Cellular Activity

Issue: this compound effectively inhibits cGAS in biochemical assays but shows no activity in cellular assays measuring downstream signaling (e.g., IFN-β production).

This is a known characteristic of this compound and is documented in the scientific literature. While it is a high-affinity inhibitor of the cGAS enzyme in a purified system, it does not inhibit the cGAS-STING pathway in a cellular context.[1][2][3][4] The lack of cellular activity is not a result of cytotoxicity.[2][3]

Below is a step-by-step guide to help you confirm this in your experimental setup and consider alternative approaches.

Step 1: Verify Experimental Controls

Before concluding that the lack of activity is inherent to this compound, it is crucial to ensure the integrity of your cellular assay.

Positive and Negative Controls:

  • Positive Control for Pathway Activation: Confirm that your method of inducing the cGAS-STING pathway is effective. For example, transfection with dsDNA should lead to a robust downstream signal (e.g., IRF3 phosphorylation, IFN-β production).

  • Positive Control for Pathway Inhibition: Use a known inhibitor of the cGAS-STING pathway that is active in cells. A common choice is an inhibitor targeting a downstream component, such as a TBK1 inhibitor (e.g., BX-795), which should effectively block the signal.[2][3]

  • Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) does not affect the cellular response at the concentration used.

Step 2: Assess Compound Integrity and Delivery
  • Compound Quality: Ensure the purity and integrity of your this compound stock. If possible, verify its identity and purity using analytical methods like LC-MS or NMR.

  • Solubility: Confirm that this compound is fully dissolved in your culture medium at the tested concentrations. Precipitation will lead to a lower effective concentration.

  • Cell Permeability: While the exact reasons for the lack of cellular activity of this compound are not fully elucidated in the provided search results, poor cell permeability is a common reason for the discrepancy between biochemical and cellular activity of small molecule inhibitors.

Step 3: Understand the Discrepancy Between Biochemical and Cellular Assays

It is not uncommon for small molecule inhibitors to show potent activity in biochemical assays but fail in cellular systems.[5] This can be due to several factors:

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.

  • Target Engagement: The compound may not be able to reach its target at a sufficient concentration in the cellular environment.

  • Off-target Effects: In some cases, off-target effects can mask the intended activity.

In the specific case of this compound, the original developers reported its lack of cellular activity despite high biochemical potency.[2][3]

Step 4: Alternative Approaches to Inhibit the cGAS-STING Pathway in Cells

If your goal is to study the functional consequences of cGAS-STING inhibition in a cellular context, consider these alternatives:

  • Use a Different cGAS Inhibitor: Other cGAS inhibitors, such as RU.521, have been reported to show activity in cellular assays.[4] However, it is important to note that the in vivo efficacy of some of these compounds may also be limited.[4]

  • Target Downstream Pathway Components: As mentioned, inhibitors of TBK1 or STING can be effective tools to block the pathway in cells.

  • Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out key components of the pathway, such as cGAS or STING. This provides a highly specific method of inhibiting the pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a high-affinity, competitive inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2][6][7] It binds directly to the active site of cGAS, preventing the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2][8] cGAMP is essential for the activation of the STING protein and the subsequent downstream inflammatory response.[8][9]

Q2: Why is this compound active in biochemical assays but not in my cellular experiments?

A2: This is a documented characteristic of this compound.[1][2][3][4] While it potently inhibits the enzymatic activity of purified cGAS, it does not show activity in cellular assays that measure downstream readouts like interferon-beta (IFN-β) expression.[2][3][4] The precise reasons for this discrepancy have not been fully elucidated in the public domain but are common for small molecule inhibitors and can be attributed to factors like poor cell permeability, rapid cellular efflux, or metabolic instability.[5]

Q3: Is the lack of cellular activity due to this compound being toxic to my cells?

A3: No, the original report on this compound indicated that the lack of inhibitory activity was not a result of cytotoxicity.[2][3] However, it is always good practice to perform a cell viability assay (e.g., MTT or CellTiter-Glo) with any new compound in your specific cell type.

Q4: What are the key components of the cGAS-STING signaling pathway that this compound targets?

A4: this compound directly targets cGAS. The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage.[2][3][8] Upon binding to dsDNA, cGAS is activated and synthesizes cGAMP.[8] cGAMP then binds to the STING protein located on the endoplasmic reticulum, leading to its activation.[8][9] Activated STING translocates and activates TBK1, which in turn phosphorylates the transcription factor IRF3.[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines.[2][3]

Q5: Are there alternative compounds I can use to inhibit the cGAS-STING pathway in cells?

A5: Yes, several other small molecule inhibitors targeting the cGAS-STING pathway have been developed. For inhibiting cGAS directly in cells, you could consider compounds like RU.521.[4] Alternatively, you can target downstream components of the pathway with inhibitors of STING or TBK1. For a more specific and long-term inhibition, genetic approaches such as siRNA, shRNA, or CRISPR/Cas9-mediated knockout of cGAS or STING are highly effective.

Quantitative Data Summary

CompoundTargetBiochemical IC50 / K DCellular Activity (IFN-β Inhibition)Reference
This compoundcGASK D = 200 nM, IC50 = 4.9 μMNone reported[2][7][8]
BX-795TBK1IC50 ~ 60 nM (in cellular assay)Yes[2][3]
RU.521cGASReported to have cellular activityYes[4]

Experimental Protocols

Protocol 1: dsDNA-induced IFN-β Reporter Assay

This protocol is designed to measure the activity of the cGAS-STING pathway in response to cytosolic dsDNA and to test the efficacy of inhibitors.

Materials:

  • HEK293T cells (or other suitable cell line)

  • IFN-β Luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (for plasmids and dsDNA)

  • Herring Testis DNA (HT-DNA) or other dsDNA stimulus

  • This compound and other inhibitors (e.g., TBK1 inhibitor as a positive control)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid Transfection: Co-transfect the cells with the IFN-β luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound, a positive control inhibitor, or vehicle control. Pre-incubate the cells with the compounds for 1-2 hours.

  • dsDNA Stimulation: Transfect the cells with HT-DNA to stimulate the cGAS-STING pathway.

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly (IFN-β) and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Compare the signal in inhibitor-treated wells to the vehicle-treated, dsDNA-stimulated control.

Protocol 2: Western Blot for IRF3 Phosphorylation

This protocol assesses the activation of a key downstream component of the cGAS-STING pathway.

Materials:

  • THP-1 cells (or other suitable cell line)

  • PMA (for differentiating THP-1 monocytes into macrophages)

  • dsDNA stimulus (e.g., HT-DNA)

  • This compound and other inhibitors

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Differentiation (for THP-1): Culture THP-1 cells and differentiate them into macrophages by treating with PMA for 24-48 hours.

  • Compound Treatment: Pre-treat the differentiated cells with this compound, a positive control inhibitor, or vehicle for 1-2 hours.

  • Pathway Activation: Stimulate the cells with transfected dsDNA for 2-4 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total IRF3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Transcription Type I Interferon Gene Transcription pIRF3_dimer->Transcription translocates & induces PF069 This compound PF069->cGAS inhibits TBK1i TBK1 Inhibitor TBK1i->TBK1 inhibits

Caption: The cGAS-STING signaling pathway and points of inhibition.

Troubleshooting_Workflow Start Start: Lack of this compound activity in cellular assay CheckControls Step 1: Verify Assay Controls - Positive pathway activation? - Positive inhibition control (e.g., TBK1i) works? - Vehicle control is inert? Start->CheckControls ControlsOK Yes, controls are valid CheckControls->ControlsOK Yes ControlsBad No, controls failed CheckControls->ControlsBad No CheckCompound Step 2: Assess Compound - Purity and integrity confirmed? - Soluble in media? ControlsOK->CheckCompound TroubleshootAssay Troubleshoot and optimize cellular assay conditions ControlsBad->TroubleshootAssay TroubleshootAssay->Start Re-test CompoundOK Yes, compound is fine CheckCompound->CompoundOK Yes CompoundBad No, compound issues CheckCompound->CompoundBad No Understand Step 3: Understand this compound Properties - Acknowledge known lack of cellular activity despite biochemical potency CompoundOK->Understand ReplaceCompound Source fresh, verified compound. Check solubility. CompoundBad->ReplaceCompound ReplaceCompound->Start Re-test Alternatives Step 4: Consider Alternative Strategies - Use a different cGAS inhibitor (e.g., RU.521) - Target downstream (STING, TBK1) - Use genetic methods (siRNA, CRISPR) Understand->Alternatives

References

Technical Support Center: Optimizing PF-06928215 Concentration for Effective cGAS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06928215, a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of cGAS, the key sensor of cytosolic double-stranded DNA (dsDNA) that activates the innate immune response. It functions as a competitive inhibitor, binding to the active site of cGAS and preventing the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] This inhibition blocks the downstream activation of the STING (Stimulator of Interferon Genes) pathway, thereby reducing the production of type I interferons and other inflammatory cytokines.[2][3][4][5]

Q2: What are the reported IC50 and Kd values for this compound?

A2: In biochemical assays, this compound has demonstrated high affinity for cGAS. The reported half-maximal inhibitory concentration (IC50) is approximately 4.9 µM, and the dissociation constant (Kd) is approximately 200 nM.[6][7][8] These values indicate strong binding to purified cGAS enzyme.

Q3: Why does this compound show potent activity in biochemical assays but weak or no activity in cellular assays?

A3: This is a critical observation. The discrepancy between biochemical and cellular activity is a known challenge for some cGAS inhibitors, including this compound.[1][6] Several factors can contribute to this:

  • Poor Cell Permeability: this compound may have limited ability to cross the cell membrane and reach its cytosolic target, cGAS.

  • High Intracellular ATP/GTP Concentrations: The intracellular concentrations of the cGAS substrates, ATP and GTP, are significantly higher than those typically used in biochemical assays. A much higher concentration of a competitive inhibitor like this compound may be required to effectively compete with these substrates in a cellular environment.[1]

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

  • Off-target Effects or Metabolism: The compound could be metabolized into an inactive form or engage with other cellular components.

Q4: What concentration range of this compound should I use in my experiments?

A4: For biochemical assays, a concentration range of 0.01 to 100 µM is often used to determine the IC50 value.[6] However, due to its limited cellular activity, higher concentrations may be needed for cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A starting point for cellular assays could be in the micromolar range, but cytotoxicity should be carefully monitored.

Q5: How can I assess the cellular activity of this compound?

A5: The activity of this compound in cells can be assessed by measuring the downstream effects of cGAS inhibition. Common methods include:

  • Western Blotting: Analyze the phosphorylation of key signaling proteins in the cGAS-STING pathway, such as STING, TBK1, and IRF3. Inhibition of cGAS will lead to reduced phosphorylation of these proteins upon stimulation with cytosolic DNA.[2][3]

  • RT-qPCR: Measure the mRNA expression levels of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). Effective cGAS inhibition will result in decreased gene expression.[2][3][4]

  • ELISA: Quantify the secretion of IFN-β or other cytokines into the cell culture supernatant.

  • Reporter Assays: Utilize cell lines engineered with a reporter gene (e.g., luciferase) under the control of an interferon-sensitive response element (ISRE).

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueAssay TypeReference
IC50 4.9 µMFluorescence Polarization[6]
Kd 200 nMSurface Plasmon Resonance[7][8]
Cellular Activity No significant inhibition of IFN-β inductionLuciferase Reporter Assay[6]

Experimental Protocols

Protocol 1: Biochemical cGAS Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from the method used for this compound.[6]

Materials:

  • Purified recombinant human cGAS

  • Double-stranded DNA (dsDNA) activator (e.g., ISD)

  • ATP and GTP

  • Assay buffer (e.g., 10 mM HEPES, 140 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, pH 7.4)

  • This compound stock solution in DMSO

  • 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add a mixture of cGAS enzyme and dsDNA to each well.

  • Initiate the reaction by adding a mixture of ATP and GTP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add a fluorescently labeled cGAMP probe and a cGAMP-specific antibody.

  • Incubate to allow for binding equilibrium.

  • Measure fluorescence polarization. A decrease in polarization indicates inhibition of cGAS activity.

Protocol 2: Cellular cGAS Inhibition Assay (Western Blot)

Materials:

  • Cell line known to have a functional cGAS-STING pathway (e.g., THP-1, MEFs)

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Transfection reagent

  • dsDNA (e.g., herring testes DNA, ISD)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Transfect cells with dsDNA to stimulate the cGAS pathway. Include a non-transfected control.

  • Incubate for the desired time (e.g., 4-6 hours).

  • Lyse the cells and determine protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight.

  • Wash and incubate with secondary antibodies.

  • Develop the blot using a chemiluminescence substrate and image the results. A decrease in the phosphorylation of STING, TBK1, and IRF3 in this compound-treated cells compared to the dsDNA-stimulated control indicates cGAS inhibition.

Mandatory Visualizations

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerizes Nucleus Nucleus p_IRF3->Nucleus Translocates IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN Induces Transcription PF06928215 This compound PF06928215->cGAS Inhibits

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay biochem_start Start with Purified cGAS biochem_inhibit Add this compound (Dose-Response) biochem_start->biochem_inhibit biochem_stim Add dsDNA, ATP, GTP biochem_inhibit->biochem_stim biochem_measure Measure cGAMP Production (e.g., FP, ELISA) biochem_stim->biochem_measure biochem_ic50 Determine IC50 biochem_measure->biochem_ic50 cell_start Seed Cells cell_inhibit Pre-treat with this compound (Dose-Response) cell_start->cell_inhibit cell_stim Stimulate with dsDNA cell_inhibit->cell_stim cell_measure Measure Downstream Readout (pSTING, IFN-β mRNA) cell_stim->cell_measure cell_ec50 Determine EC50 & Cytotoxicity cell_measure->cell_ec50

Caption: General experimental workflow for determining the optimal concentration of this compound.

Troubleshooting Guide

Troubleshooting_Guide start Start: No/Weak Inhibition in Cellular Assay q1 Is the cGAS-STING pathway active in your cell line? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Did you perform a dose-response and cytotoxicity assay? a1_yes->q2 sol1 Solution: Choose a cell line with a functional pathway (e.g., THP-1) or transfect with cGAS/STING. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your dsDNA stimulation efficient? a2_yes->q3 sol2 Solution: Determine the optimal, non-toxic concentration range for your specific cells. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the lack of activity due to poor cell permeability? a3_yes->q4 sol3 Solution: Optimize transfection reagent and dsDNA concentration. Check for dsDNA degradation. a3_no->sol3 sol3->q4 a4_yes Consider this possibility q4->a4_yes a4_no Unlikely q4->a4_no sol4 Solution: Use a permeabilizing agent (with caution) or consider alternative inhibitors with better cell permeability. a4_yes->sol4 end_node If issues persist, consider alternative cGAS inhibitors or assay formats. a4_no->end_node sol4->end_node

Caption: Troubleshooting flowchart for weak or no cellular inhibition with this compound.

References

PF-06928215 solubility and stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06928215. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this cGAS inhibitor in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, with a focus on solubility and stability.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, Tris, HEPES) This compound is poorly soluble in aqueous solutions. The addition of a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.1. Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration. 2. Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, for in vitro biochemical assays, increasing the final DMSO concentration (e.g., to 1-5%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. 3. Use a co-solvent and/or surfactant: For in vivo and some in vitro applications, a formulation with a co-solvent like PEG300 and a surfactant like Tween 80 can improve solubility. A suggested formulation involves first dissolving this compound in DMSO, followed by dilution with PEG300 and Tween 80 before the final addition of an aqueous solution.[1] 4. Sonication: Briefly sonicating the solution after dilution may help to redissolve small amounts of precipitate.
Inconsistent results in cell-based assays 1. Precipitation in cell culture media: this compound may precipitate in the complex environment of cell culture media, leading to a lower effective concentration. 2. Compound degradation: Although generally stable, prolonged incubation at 37°C in media could lead to some degradation. 3. Interaction with media components: Components of the cell culture media or serum may interact with and reduce the availability of the compound.1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture media immediately before use. 2. Visual inspection: Before adding to cells, visually inspect the final dilution for any signs of precipitation. If observed, try the solubilization strategies mentioned above. 3. Minimize DMSO concentration: Use the lowest possible final concentration of DMSO to avoid solvent-induced cytotoxicity. A final concentration of <0.1% is generally recommended for most cell lines. 4. Include proper controls: Run a vehicle control (media with the same final concentration of DMSO) and a positive control for the pathway you are studying.
Cloudy or hazy stock solution in DMSO The DMSO used may have absorbed moisture, which can reduce the solubility of this compound.[1]Use fresh, anhydrous DMSO to prepare your stock solution.[1] Store DMSO appropriately to prevent moisture absorption.
Loss of compound activity upon storage Improper storage of stock solutions can lead to degradation.Aliquot stock solutions to avoid repeated freeze-thaw cycles. For long-term storage, store stock solutions at -80°C (stable for up to 1 year in solvent). For short-term storage, -20°C is suitable (stable for up to 1 month in solvent).[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of up to 76 mg/mL.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

Q2: What is the solubility of this compound in aqueous buffers like PBS?

A2: this compound is practically insoluble in water and ethanol.[1] Direct dissolution in aqueous buffers like PBS is not recommended. To prepare working solutions in aqueous buffers, it is necessary to first dissolve the compound in DMSO and then dilute this stock solution into the buffer. Be aware that precipitation may occur upon dilution, and the troubleshooting steps outlined above should be followed.

Q3: How should I store this compound?

A3: The solid compound should be stored at -20°C and is stable for at least four years.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1]

Q4: Can I sonicate my solution if I see a precipitate?

A4: Yes, brief sonication can be attempted to help dissolve any precipitate that forms upon dilution of the DMSO stock solution into an aqueous buffer. However, if a significant amount of precipitate remains, it is advisable to remake the solution, potentially at a lower concentration or with a different formulation strategy.

Q5: What is the known stability of this compound in experimental conditions?

A5: While specific stability data in various experimental buffers is limited, the compound is generally stable. Stock solutions in DMSO are stable for at least one month at -20°C and up to a year at -80°C.[1] For working dilutions in aqueous buffers, it is best practice to prepare them fresh for each experiment to minimize potential degradation or precipitation over time.

Quantitative Data Summary

Property Value Source
Molecular Weight 380.4 g/mol [2]
Solubility in DMSO 30 mg/mL[2]
Solubility in DMSO 76 mg/mL (199.78 mM)[1]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
Storage (Solid) -20°C (≥ 4 years)[2]
Storage (Stock Solution in Solvent) -80°C (1 year), -20°C (1 month)[1]
IC50 (cGAS inhibition) 4.9 µM (in a fluorescence polarization assay)[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound and DMSO. For 1 mL of a 10 mM stock solution, you will need 3.804 mg of this compound.

    • Weigh out the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Preparation of a Working Solution for In Vitro Biochemical Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Desired aqueous experimental buffer (e.g., HEPES, Tris)

  • Procedure:

    • Determine the final concentration of this compound and the final percentage of DMSO for your assay.

    • Perform serial dilutions of the 10 mM stock solution in DMSO to get an intermediate stock that is 100x or 1000x the final desired concentration.

    • Add the appropriate volume of the intermediate DMSO stock to your experimental buffer to achieve the final desired concentration. For example, to make 1 mL of a 10 µM solution with 0.1% DMSO, add 1 µL of a 10 mM stock to 999 µL of buffer.

    • Mix thoroughly by vortexing.

    • Visually inspect for any precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • Use the working solution immediately after preparation.

Preparation of a Formulation for In Vivo Studies

This protocol is adapted from a standard formulation for poorly soluble compounds and should be optimized for your specific experimental needs.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • PEG300

    • Tween 80

    • Sterile ddH₂O or saline

  • Procedure:

    • Prepare a concentrated stock of this compound in DMSO (e.g., 7.6 mg/mL).[1]

    • In a sterile tube, add 50 µL of the this compound DMSO stock.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

    • Mix thoroughly. The final solution should be clear.

    • This formulation should be used immediately for optimal results.[1]

Visualizations

cGAS_STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates PF06928215 This compound PF06928215->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Interferon Gene Expression pIRF3->IFN_Genes translocates & activates

Caption: Inhibition of the cGAS-STING signaling pathway by this compound.

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_controls Essential Controls stock Prepare 10 mM Stock in Anhydrous DMSO working Prepare Fresh Working Dilution in Experimental Buffer stock->working pre_treat Pre-treat Cells/Enzyme with This compound or Vehicle working->pre_treat stimulate Stimulate with dsDNA (e.g., salmon sperm DNA) pre_treat->stimulate analyze Analyze Endpoint (e.g., Luciferase, Cytokine levels) stimulate->analyze vehicle Vehicle Control (Buffer + DMSO) positive Positive Control (dsDNA stimulation, no inhibitor) negative Negative Control (No dsDNA stimulation)

Caption: General experimental workflow for in vitro cell-based assays using this compound.

References

Interpreting conflicting results from PF-06928215 biochemical and cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results from biochemical and cellular assays involving the cGAS inhibitor, PF-06928215.

Frequently Asked Questions (FAQs)

Q1: We see potent inhibition of cGAS in our biochemical assay with this compound, but no effect in our cellular assay. Is this expected?

A1: Yes, this is a documented and expected outcome for this compound. While it is a high-affinity, potent inhibitor of the cGAS enzyme in biochemical assays, it has been reported to be inactive in cellular assays that measure downstream signaling, such as interferon-beta (IFN-β) production.[1][2]

Q2: Why does this compound show conflicting results between biochemical and cellular assays?

A2: The primary reason for the discrepancy is likely due to poor cell permeability of the compound. Biochemical assays assess the direct interaction of the inhibitor with the purified enzyme, whereas cellular assays require the compound to cross the cell membrane to reach its intracellular target, cGAS. The lack of cellular activity, despite high biochemical potency, strongly suggests that this compound does not effectively enter cells. The original discovery paper noted this lack of cellular activity was not due to cytotoxicity.[1]

Q3: Can you provide the biochemical potency data for this compound?

A3: Yes, the key biochemical data for this compound are summarized in the table below.

Quantitative Data Summary

Assay TypeMethodParameterValueReference
Binding AffinitySurface Plasmon Resonance (SPR)KD200 nM[1][3][4]
Biochemical InhibitionFluorescence Polarization (FP)IC504.9 µM[1][5]
Cellular ActivitydsDNA-induced IFN-β Luciferase Reporter AssayActivityNo inhibition observed[1][2]

Troubleshooting Guide

If you are observing conflicting results with this compound, please consider the following troubleshooting steps and explanations.

Issue: Potent Biochemical Inhibition, No Cellular Activity

Root Cause Analysis:

  • Cell Permeability: As mentioned, the most probable cause is the inability of this compound to penetrate the cell membrane and accumulate at sufficient concentrations in the cytoplasm where cGAS resides.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Off-Target Effects in Cellular Context: While less likely given the lack of any observed cellular effect, it's a remote possibility that in a cellular environment, the compound is sequestered or metabolized.

Experimental Workflow for Troubleshooting:

G start Start: Conflicting Results Observed biochem_confirm Confirm Biochemical Potency (e.g., FP or SPR assay) start->biochem_confirm cellular_confirm Confirm Lack of Cellular Activity (e.g., IFN-β reporter assay) start->cellular_confirm permeability_check Assess Cell Permeability (e.g., LC-MS/MS of cell lysate) biochem_confirm->permeability_check cellular_confirm->permeability_check positive_control Validate Cellular Assay with a Permeable Positive Control (e.g., TBK1 inhibitor BX-795) cellular_confirm->positive_control Assay validation conclusion Conclusion: this compound is a potent biochemical probe but not suitable for standard cell-based assays due to poor permeability. permeability_check->conclusion positive_control->conclusion

Caption: Troubleshooting workflow for conflicting this compound assay results.

Experimental Protocols

Key Biochemical Assay: Fluorescence Polarization (FP)

This assay competitively measures the displacement of a fluorescently labeled cGAMP probe from a cGAMP-specific monoclonal antibody by cGAMP produced by the cGAS enzyme.

Methodology:

  • Enzyme Reaction: Incubate purified human cGAS enzyme with ATP, GTP, and dsDNA to allow for the production of cGAMP.

  • Inhibitor Addition: In parallel reactions, include varying concentrations of this compound.

  • Detection: Terminate the enzyme reaction and add the Cy5-labeled cGAMP probe and the high-affinity monoclonal antibody.

  • Measurement: Measure the fluorescence polarization. High cGAMP production (low inhibition) leads to displacement of the probe and low polarization. Low cGAMP production (high inhibition) results in the probe remaining bound to the antibody and high polarization.

Key Cellular Assay: dsDNA-induced IFN-β Reporter Assay

This assay measures the activation of the downstream cGAS-STING pathway by quantifying the expression of an IFN-β promoter-driven reporter gene (e.g., luciferase).

Methodology:

  • Cell Culture: Use a suitable cell line, such as THP-1 (human monocytes), that has a functional cGAS-STING pathway.

  • Transfection: Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a positive control (e.g., a TBK1 inhibitor).

  • Stimulation: Transfect the cells with a cGAS stimulus, such as herring testes DNA (dsDNA), to activate the pathway.

  • Lysis and Measurement: After a suitable incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

cGAS-STING Signaling Pathway

The following diagram illustrates the cGAS-STING signaling pathway and the intended target of this compound.

G cluster_cytoplasm Cytoplasm cluster_er ER Membrane cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes PF069 This compound PF069->cGAS inhibits (biochemical) ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNb IFN-β Gene Expression IRF3->IFNb promotes transcription

Caption: The cGAS-STING signaling pathway and the biochemical target of this compound.

References

Technical Support Center: Enhancing Cellular Permeability of PF-06928215

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of PF-06928215, a potent inhibitor of cyclic GMP-AMP synthase (cGAS).

I. Troubleshooting Guides

Issue: Low or No Cellular Activity of this compound Despite High Biochemical Potency

Question: My in vitro enzymatic assays show that this compound is a highly potent inhibitor of cGAS (IC50 of 4.9 μM), but I'm observing minimal to no effect in my cell-based assays measuring dsDNA-induced IFN-β expression. What could be the problem?[1][2][3]

Answer: This is a commonly encountered issue with this compound. The discrepancy between high biochemical potency and low cellular activity is primarily attributed to two factors:

  • Poor Cellular Permeability: this compound possesses physicochemical properties, such as a carboxylic acid group, that likely limit its ability to passively diffuse across the cell membrane.[1] This results in insufficient intracellular concentrations to effectively inhibit cGAS.

  • High Intracellular ATP/GTP Concentrations: As a competitive inhibitor, this compound must compete with high physiological concentrations of the cGAS substrates, ATP and GTP, within the cell.[1] Even if some of the compound enters the cell, it may not be at a sufficient concentration to outcompete the natural substrates.

Troubleshooting Workflow:

G start Start: Low Cellular Activity Observed confirm_potency Confirm Biochemical Potency of this compound Stock start->confirm_potency assess_permeability Assess Cellular Permeability confirm_potency->assess_permeability pampa PAMPA Assay assess_permeability->pampa Passive Diffusion caco2 Caco-2 Assay assess_permeability->caco2 Active Transport & Efflux modify_compound Chemically Modify this compound pampa->modify_compound caco2->modify_compound prodrug Ester Prodrug Synthesis modify_compound->prodrug Mask Polar Groups analogs Synthesize Analogs modify_compound->analogs Improve Physicochemical Properties evaluate_modified Evaluate Modified Compounds prodrug->evaluate_modified analogs->evaluate_modified end End: Improved Cellular Activity evaluate_modified->end

Caption: Troubleshooting workflow for low cellular activity of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that likely contribute to its poor cellular permeability?

A1: The primary contributor is the presence of a carboxylic acid group. At physiological pH, this group is ionized, increasing the molecule's polarity and hindering its ability to cross the nonpolar lipid bilayer of the cell membrane. Additionally, the number of hydrogen bond donors can also negatively impact passive diffusion.[1]

Q2: What experimental evidence suggests that poor permeability is the issue?

A2: While specific permeability data for this compound is not widely published, the original discovery paper notes its lack of cellular activity despite high biochemical potency.[1] The authors suggest that improvements to its passive permeability are required.[1] This is a common challenge for many small molecule inhibitors, particularly those with charged moieties.

Q3: What are the recommended strategies to improve the cellular uptake of this compound?

A3: The most promising strategy is the prodrug approach . This involves chemically modifying the carboxylic acid group to create a more lipophilic ester. This ester "masks" the polar group, allowing the compound to more readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester, releasing the active this compound. Other strategies include synthesizing analogs where the carboxylic acid is replaced with a bioisostere that has a higher pKa, which would lower the polar surface area.[1]

Q4: Are there commercially available analogs of this compound with improved permeability?

A4: At present, there are no widely commercially available, validated analogs of this compound that are explicitly marketed as having improved cellular permeability. Researchers may need to undertake chemical synthesis to generate prodrugs or other derivatives.

Q5: What are the standard assays to quantitatively measure the cellular permeability of this compound and its analogs?

A5: The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for initial screening of compounds based on their lipophilicity.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion and active transport/efflux mechanisms.

III. Data Presentation

While specific experimental permeability data for this compound is not publicly available, the following table provides representative data for compounds with poor, moderate, and high permeability as a reference for interpreting your own experimental results.

Compound ClassExample CompoundApparent Permeability (Papp) in Caco-2 (10-6 cm/s)Interpretation
Poor Permeability Atenolol< 1Low absorption
Moderate Permeability Ketoprofen1 - 10Moderate absorption
High Permeability Propranolol> 10High absorption
Expected for this compound -< 1 Low absorption

Note: Papp values are approximate and can vary between laboratories and experimental conditions.

IV. Experimental Protocols

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of this compound and its analogs.

Objective: To determine the rate of passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Acceptor plate (96-well)

  • Lecithin solution (e.g., 1% in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

  • Reference compounds (with known low and high permeability)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Workflow:

G start Start: Prepare Reagents coat_membrane Coat PAMPA Plate Membrane with Lipid Solution start->coat_membrane prepare_acceptor Prepare Acceptor Plate with Buffer coat_membrane->prepare_acceptor prepare_donor Prepare Donor Solution with Test Compound prepare_acceptor->prepare_donor add_donor Add Donor Solution to PAMPA Plate prepare_donor->add_donor incubate Incubate the 'Sandwich' Plate add_donor->incubate analyze Analyze Compound Concentration in Donor and Acceptor Wells incubate->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate end End: Permeability Data calculate->end

Caption: Experimental workflow for the PAMPA assay.

Procedure:

  • Coat the Donor Plate: Add a small volume (e.g., 5 µL) of the lecithin solution to each well of the donor plate, ensuring the filter membrane is fully coated.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare the Donor Solution: Dilute the test compound and reference compounds to the final desired concentration in PBS.

  • Assemble the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate.

  • Add Donor Solution: Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [CA(t)] = Compound concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

B. Caco-2 Permeability Assay

This protocol outlines the steps for a more physiologically relevant permeability assessment.

Objective: To measure the rate of transport of a compound across a Caco-2 cell monolayer, accounting for both passive diffusion and active transport.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

  • Test compound and reference compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Workflow:

G start Start: Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days to Differentiate start->culture check_integrity Check Monolayer Integrity (TEER & Lucifer Yellow) culture->check_integrity prepare_solutions Prepare Dosing Solutions in HBSS check_integrity->prepare_solutions perform_transport_A_B Perform Apical to Basolateral Transport Assay prepare_solutions->perform_transport_A_B perform_transport_B_A Perform Basolateral to Apical Transport Assay prepare_solutions->perform_transport_B_A analyze Analyze Samples by LC-MS/MS perform_transport_A_B->analyze perform_transport_B_A->analyze calculate_papp Calculate Papp for Both Directions analyze->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux end End: Permeability & Efflux Data calculate_efflux->end

Caption: Experimental workflow for the Caco-2 permeability assay.

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayer. Values should be stable and above a predetermined threshold.

    • Perform a Lucifer yellow permeability assay. Low passage of Lucifer yellow indicates a tight monolayer.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayer with HBSS.

    • Add the test compound in HBSS (pH 6.5) to the apical side (donor).

    • Add fresh HBSS (pH 7.4) to the basolateral side (acceptor).

    • Incubate at 37°C with gentle shaking.

    • Take samples from the acceptor compartment at various time points.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Add the test compound in HBSS (pH 7.4) to the basolateral side (donor).

    • Add fresh HBSS (pH 7.4) to the apical side (acceptor).

    • Incubate and sample as in the A to B experiment.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculations:

    • Calculate Papp for both A to B and B to A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.

V. Signaling Pathway and Compound Modification

cGAS-STING Signaling Pathway

G dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP produces PF06928215 This compound PF06928215->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Prodrug Strategy for this compound

G cluster_extracellular Extracellular cluster_intracellular Intracellular PF06928215 This compound (Poorly Permeable) Prodrug Ester Prodrug of this compound (Lipophilic & Permeable) PF06928215->Prodrug Esterification (Chemical Synthesis) Esterases Intracellular Esterases Prodrug->Esterases Passive Diffusion Active_PF06928215 Active this compound (Intracellular) Esterases->Active_PF06928215 Cleavage

Caption: Conceptual diagram of the prodrug strategy to improve this compound cellular permeability.

References

Technical Support Center: Validating PF-06928215's Inhibitory Effect on cGAS in a New Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the inhibitory effect of PF-06928215 on the cGAS-STING pathway in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit cGAS?

This compound is a high-affinity, small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2][3] It functions as a competitive inhibitor, binding directly to the active site of cGAS where ATP and GTP substrates normally bind.[4][5] This prevents the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which is essential for the activation of the STING pathway and subsequent innate immune responses.[6][7]

Q2: What is the reported in vitro potency of this compound?

In biochemical assays, this compound has a reported dissociation constant (KD) of 200 nM for cGAS and an IC50 value of 4.9 μM for the inhibition of cGAS activity.[1][4] It is important to note that the IC50 value can be influenced by the concentrations of ATP and GTP in the assay.[1]

Q3: Has this compound shown efficacy in cellular assays?

While potent in biochemical assays, a key study reported that this compound did not show activity in a cellular assay that measured dsDNA-induced IFN-beta expression via a luciferase reporter.[1][8] This highlights the importance of thorough validation in your specific cell line and assay system.

Q4: What are the key steps to validate the cGAS-STING pathway in my new cell line?

Before testing any inhibitor, it is crucial to confirm that the cGAS-STING pathway is functional in your chosen cell line. This involves:

  • Confirming Expression: Verify the protein expression of key pathway components (cGAS, STING, TBK1, IRF3) by Western blot.[9]

  • Functional Activation: Stimulate the cells with a known cGAS-STING pathway agonist (e.g., cytosolic dsDNA, 2'3'-cGAMP) and measure downstream readouts.[10][11]

  • Positive Controls: Use a known inhibitor of the pathway (e.g., a TBK1 inhibitor) to ensure that the downstream signaling can be blocked.[1]

Troubleshooting Guide

Problem 1: No inhibitory effect of this compound is observed in my cell-based assay.

This is a potential and previously reported outcome.[1][8] Here’s a step-by-step troubleshooting guide:

Step 1: Verify the functionality of the cGAS-STING pathway in your cell line.

  • Rationale: The lack of inhibition might be due to a non-functional or weakly responsive cGAS-STING pathway in your chosen cell line.[12]

  • Action:

    • Perform a Western blot to confirm the expression of cGAS, STING, TBK1, and IRF3.

    • Stimulate the cells with a STING agonist like 2'3'-cGAMP. If you observe a response (e.g., IRF3 phosphorylation, IFN-β production), the pathway downstream of cGAS is functional.

    • Transfect cells with dsDNA (e.g., ISD, VACV70) to activate cGAS directly.[10][12] A lack of response could indicate an issue with dsDNA sensing or cGAS activity.

Step 2: Confirm compound integrity and cellular permeability.

  • Rationale: The compound may have degraded, or it may not be efficiently entering the cells.

  • Action:

    • Verify the identity and purity of your this compound stock using analytical methods if possible.

    • Consider performing a cellular thermal shift assay (CETSA) to assess target engagement within the cell.

    • Although reported to have minimal cytotoxicity, it is good practice to perform a cell viability assay (e.g., MTT, CellTiter-Glo) to rule out any toxic effects at the concentrations used.[1]

Step 3: Optimize assay conditions.

  • Rationale: The experimental conditions may not be optimal for observing inhibition.

  • Action:

    • Titrate this compound: Test a wide range of concentrations.

    • Pre-incubation time: Vary the pre-incubation time of the cells with this compound before stimulating the pathway.

    • Stimulus concentration: The concentration of the dsDNA or other stimulus used to activate the pathway might be too high, making it difficult to observe inhibition. Try reducing the stimulus concentration.

Problem 2: High background signal in my cGAS activity assay.
  • Rationale: This can be caused by various factors, including contamination or non-specific assay signals.

  • Action:

    • Negative Controls: Ensure you have proper negative controls, such as unstimulated cells and vehicle-treated cells.

    • Cell Culture Conditions: Maintain a sterile cell culture environment to prevent microbial contamination, which can trigger innate immune pathways.

    • Assay Specificity: If using a reporter assay, ensure the reporter is specifically responsive to the cGAS-STING pathway and not other signaling pathways.

Experimental Protocols

Protocol 1: Western Blot for cGAS-STING Pathway Proteins
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against cGAS, STING, TBK1, p-TBK1, IRF3, p-IRF3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Cellular Assay for cGAS Inhibition (IFN-β ELISA)
  • Cell Seeding: Seed your new cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Pathway Activation: Transfect cells with a cGAS agonist like ISD (Interferon Stimulatory DNA) using a suitable transfection reagent (e.g., Lipofectamine). Include a positive control (e.g., a known TBK1 inhibitor) and a negative control (transfection reagent only).

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of secreted IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Data Presentation

Table 1: Example Data for this compound Inhibition of IFN-β Production

This compound Conc. (µM)IFN-β Concentration (pg/mL)% Inhibition
0 (Vehicle)15000
0.114503.3
1130013.3
575050
1040073.3
5015090

Table 2: Troubleshooting Checklist for a New Cell Line

CheckpointStatus (Yes/No)Notes
cGAS protein expressed?
STING protein expressed?
Pathway activated by dsDNA?
Pathway activated by 2'3'-cGAMP?
Positive control inhibitor works?
This compound cytotoxicity observed?

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binding & Activation PF06928215 This compound PF06928215->cGAS Inhibition TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN Production pIRF3->IFN Nuclear Translocation

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_validation Cell Line Validation cluster_inhibition_assay Inhibition Assay cluster_data_analysis Data Analysis p1 1. Confirm Protein Expression (cGAS, STING, etc.) via Western Blot p2 2. Test Pathway Activation (dsDNA & 2'3'-cGAMP) p1->p2 p3 3. Seed Cells p2->p3 p4 4. Pre-treat with this compound p3->p4 p5 5. Stimulate with dsDNA p4->p5 p6 6. Measure Downstream Readout (e.g., IFN-β ELISA, p-IRF3 WB) p5->p6 p7 7. Calculate % Inhibition p6->p7 p8 8. Determine IC50 p7->p8

Caption: Experimental workflow for validating this compound in a new cell line.

troubleshooting_tree start No Inhibition Observed q1 Is the cGAS-STING pathway functional? start->q1 sol1 Troubleshoot cell line: - Check protein expression - Test with known activators q1->sol1 No q2 Is the compound active and permeable? q1->q2 Yes a1_yes Yes a1_no No sol2 Verify compound integrity and consider permeability assays q2->sol2 No q3 Are assay conditions optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Optimize: - Compound concentration - Pre-incubation time - Stimulus concentration q3->sol3 No end_node Consider alternative cell line or assay q3->end_node Yes a3_yes Yes a3_no No

Caption: A troubleshooting decision tree for lack of this compound activity.

References

Addressing PF-06928215's minimal effect on cell viability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06928215. The content is designed to address common issues, particularly the observation of minimal effects on cell viability during in vitro experiments.

Troubleshooting Guides

This section offers step-by-step guidance for specific experimental challenges.

Issue: Minimal to no effect of this compound on cell viability is observed.

This is an expected outcome based on the primary literature. This compound is a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS) and is not designed to be a cytotoxic agent.[1][2] Its primary mechanism of action is to block the cGAS-STING signaling pathway, which is involved in the innate immune response to cytosolic DNA. A significant decrease in cell viability is not a direct downstream effect of cGAS inhibition in most cell types.

Troubleshooting Steps:

  • Confirm Compound Activity:

    • Instead of a cell viability assay, assess the inhibition of the cGAS-STING pathway. A more appropriate readout would be to measure the downstream effects of the pathway, such as the production of type I interferons (e.g., IFN-β) or the expression of interferon-stimulated genes (ISGs) in response to a cGAS-STING pathway agonist (e.g., transfected dsDNA).

    • The original study on this compound utilized a luciferase reporter assay for IFN-β expression to assess cellular activity.[1]

  • Verify Experimental Setup:

    • Cell Line Selection: Ensure the chosen cell line has a functional cGAS-STING pathway. Some cell lines may have deficiencies in this pathway, which would mask the effect of the inhibitor.

    • Agonist Stimulation: The cGAS-STING pathway must be activated to observe the inhibitory effect of this compound. This is typically achieved by transfecting cells with a DNA agonist like herring testis DNA (HT-DNA) or interferon-stimulatory DNA (ISD).

    • Positive Control: Include a positive control that is known to induce the desired downstream effect (e.g., a STING agonist like cGAMP) to confirm the responsiveness of your cell system.

  • Assess Compound Integrity and Concentration:

    • Compound Solubility and Stability: Ensure this compound is fully dissolved and stable in your culture medium. Precipitation or degradation of the compound will lead to a loss of activity.

    • Concentration Range: While this compound has a high affinity for cGAS, the effective concentration in a cellular assay may vary depending on cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for inhibiting the cGAS-STING pathway in your specific system.

Logical Workflow for Troubleshooting Minimal Effect

G start Start: Minimal effect of This compound on cell viability q1 Is a direct cytotoxic effect expected? start->q1 a1_no No, this is the expected outcome for a cGAS inhibitor. q1->a1_no No q2 Was the cGAS-STING pathway activity measured? a1_no->q2 a2_no Switch to a relevant assay: - IFN-β production - ISG expression q2->a2_no No q3 Was the pathway properly activated with an agonist? q2->q3 Yes a3_no Use a DNA agonist (e.g., HT-DNA, ISD). q3->a3_no No q4 Is the cell line known to have a functional cGAS-STING pathway? q3->q4 Yes a4_no Select a responsive cell line. q4->a4_no No q5 Was a positive control for pathway activation included? q4->q5 Yes a5_no Include a positive control (e.g., cGAMP). q5->a5_no No q6 Has the compound integrity and concentration been verified? q5->q6 Yes a6_no Check solubility, stability, and perform a dose-response. q6->a6_no No end_node Conclusion: Minimal viability effect is consistent with on-target cGAS inhibition. q6->end_node Yes

Caption: Troubleshooting workflow for unexpected results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a high-affinity, substrate-competitive inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key sensor in the innate immune system that detects the presence of double-stranded DNA (dsDNA) in the cytoplasm. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), which in turn triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines. This compound binds to the active site of cGAS, preventing the synthesis of cGAMP and thereby inhibiting the downstream inflammatory response.

cGAS-STING Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes PF06928215 This compound PF06928215->cGAS inhibits STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISGs Interferon-Stimulated Genes (ISGs) pIRF3_dimer->ISGs promotes transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Q2: Why doesn't this compound typically cause cell death?

A2: The primary role of the cGAS-STING pathway is to initiate an inflammatory response, not to directly induce apoptosis or necrosis in most cell types. By inhibiting this pathway, this compound is effectively acting as an anti-inflammatory agent at the cellular level. In some specific contexts, such as in certain cancer cells where chronic activation of the cGAS-STING pathway may contribute to cell survival or proliferation, its inhibition could potentially have an indirect effect on cell viability over longer time courses. However, direct and acute cytotoxicity is not its intended or observed mechanism of action.

Q3: What are the expected results of a cell viability assay after treatment with this compound?

A3: You should expect to see minimal to no change in cell viability across a wide range of concentrations. The original publication reports that this compound has a minimal effect on cell viability in THP-1 Dual cells.[1]

Data Presentation

Table 1: Summary of this compound Effect on Cell Viability

Cell LineAssayEffect on ViabilityCytotoxicity IC50Reference
THP-1 DualCellTiter-GloMinimal effect observedNot reported[1]

Note: Specific quantitative IC50 values for the cytotoxicity of this compound are not widely available in the public domain. The available literature consistently reports a minimal impact on cell viability.

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is suitable for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cells in culture

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into an opaque-walled 96-well plate at a density appropriate for your cell line and the duration of the experiment. Include wells with medium only for background measurement.

  • Compound Treatment: Add various concentrations of this compound to the appropriate wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

Protocol 2: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells in culture

  • This compound

  • Clear 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells into a clear 96-well plate.

  • Compound Treatment: Treat cells with this compound as described in the CellTiter-Glo® protocol.

  • Incubation: Incubate for the desired duration.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

Experimental Workflow for a Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in 96-well plate add_compound Add compound to cells plate_cells->add_compound prepare_compound Prepare serial dilutions of this compound prepare_compound->add_compound incubate Incubate for desired time (e.g., 24-72h) add_compound->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo, MTT) incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read plate (Luminescence/Absorbance) incubate_reagent->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data

Caption: General experimental workflow for assessing cell viability after treatment.

References

Validation & Comparative

A Head-to-Head Battle for cGAS Inhibition: PF-06928215 vs. RU.521

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of cyclic GMP-AMP synthase (cGAS) is a critical frontier in the development of therapeutics for autoimmune and inflammatory diseases. This guide provides an objective comparison of two prominent cGAS inhibitors, PF-06928215 and RU.521, supported by available experimental data.

The cGAS-STING signaling pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STIMULATOR of INTERFERON GENES (STING) protein. This cascade culminates in the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of this pathway can drive the pathology of various autoimmune disorders. Consequently, the development of small molecule inhibitors targeting cGAS is of significant therapeutic interest.

This guide focuses on a comparative analysis of two key research compounds: this compound, developed by Pfizer, and RU.521. Both molecules are reported to be competitive inhibitors that bind to the active site of cGAS, thereby preventing the synthesis of cGAMP.

Quantitative Performance: A Comparative Overview

The following tables summarize the available quantitative data for this compound and RU.521. It is important to note that the IC50 values presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Inhibitor Target Assay Type IC50 Reference
This compoundHuman cGASBiochemical Assay4.9 µM[1]
RU.521Human cGASCellular Assay (THP-1 cells)~0.8 µM[2]
RU.521Murine cGASCellular Assay (RAW 264.7 cells)0.7 µM[2]
RU.521Murine cGASBiochemical Assay0.11 µM[3]

Table 1: Comparative Inhibitory Potency (IC50) of this compound and RU.521 against cGAS.

Inhibitor Target Binding Affinity (Kd) Reference
This compoundHuman cGAS0.2 µM[1]

Table 2: Binding Affinity of this compound to Human cGAS.

Signaling Pathway and Inhibition Mechanism

The cGAS-STING pathway is initiated by the recognition of cytosolic dsDNA by cGAS. This binding event triggers a conformational change in cGAS, enabling it to catalyze the synthesis of cGAMP from ATP and GTP. cGAMP then binds to STING, which is located on the endoplasmic reticulum. This binding leads to STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds PF_06928215 This compound PF_06928215->cGAS inhibits RU_521 RU.521 RU_521->cGAS inhibits STING_active Active STING STING->STING_active translocates & activates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription Interferons Type I Interferons IFN_genes->Interferons

Caption: The cGAS-STING signaling pathway and points of inhibition.

Both this compound and RU.521 act as competitive inhibitors of cGAS, binding to the enzyme's active site. This direct competition with the substrates ATP and GTP effectively blocks the synthesis of cGAMP, thus halting the downstream signaling cascade that leads to interferon production.

Experimental Methodologies

To evaluate the efficacy and mechanism of cGAS inhibitors like this compound and RU.521, a series of biochemical and cellular assays are employed. Below are detailed protocols for key experiments.

Biochemical cGAS Inhibition Assay (Fluorescence Polarization)

This assay measures the production of cGAMP by recombinant cGAS in the presence of an inhibitor. A common high-throughput method utilizes fluorescence polarization (FP).

Principle: The assay is a competitive immunoassay. A fluorescently labeled cGAMP tracer competes with the cGAMP produced by the cGAS reaction for binding to a specific anti-cGAMP antibody. When the tracer is bound to the large antibody, it tumbles slowly in solution, resulting in a high FP signal. Conversely, when displaced by unlabeled cGAMP from the enzymatic reaction, the small, free tracer tumbles rapidly, leading to a low FP signal. The decrease in FP is proportional to the amount of cGAMP produced, and thus inversely proportional to the inhibitory activity of the test compound.

Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant human or murine cGAS, dsDNA (e.g., herring testis DNA), ATP, and GTP in an appropriate reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (this compound or RU.521) to the reaction wells. Include positive (no inhibitor) and negative (no cGAS) controls.

  • Incubation: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the detection mixture containing the anti-cGAMP antibody and the fluorescent cGAMP tracer.

  • Measurement: After a further incubation period to allow for binding equilibrium, measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular cGAS Inhibition Assay (RT-qPCR)

This assay assesses the ability of an inhibitor to block cGAS-dependent gene expression in a cellular context.

Principle: Cells are stimulated to activate the cGAS-STING pathway, and the expression of downstream target genes, such as Interferon-β (IFN-β), is measured by reverse transcription-quantitative PCR (RT-qPCR). A potent inhibitor will reduce the upregulation of these genes.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., human THP-1 monocytes or murine RAW 264.7 macrophages) in 24-well plates.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the cGAS inhibitor for a defined period.

  • cGAS Activation: Transfect the cells with a cGAS agonist, such as dsDNA (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide), to stimulate the pathway.

  • RNA Extraction: After an appropriate incubation time (e.g., 6-24 hours), lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform quantitative PCR using primers and probes specific for the target gene (e.g., IFNB1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method and determine the IC50 of the inhibitor.

Quantification of Intracellular cGAMP (LC-MS/MS)

This highly sensitive and specific method directly measures the levels of cGAMP produced inside cells following pathway activation and inhibitor treatment.

Principle: Cells are treated and stimulated as in the cellular assay. The cells are then lysed, and the intracellular metabolites, including cGAMP, are extracted. The amount of cGAMP in the cell lysate is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Cell Treatment: Treat and stimulate cells with a cGAS agonist in the presence or absence of the inhibitor as described for the cellular assay.

  • Metabolite Extraction: Lyse the cells with a methanol-based buffer and centrifuge to pellet cellular debris.

  • Sample Preparation: Collect the supernatant containing the metabolites and dry it down. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Separate cGAMP from other cellular components using liquid chromatography and then detect and quantify it based on its specific mass-to-charge ratio using tandem mass spectrometry.

  • Data Analysis: Determine the concentration of cGAMP in each sample by comparing to a standard curve of known cGAMP concentrations.

Experimental Workflow for Inhibitor Comparison

The following diagram illustrates a logical workflow for the comprehensive comparison of cGAS inhibitors like this compound and RU.521.

Experimental_Workflow cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_selectivity Selectivity & Off-Target Effects biochem_assay Biochemical cGAS Assay (e.g., Fluorescence Polarization) ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem binding_assay Binding Affinity Assay (e.g., SPR) biochem_assay->binding_assay final_comparison Comprehensive Comparison (Potency, Selectivity, Mechanism) ic50_biochem->final_comparison kd_determination Determine Kd binding_assay->kd_determination kd_determination->final_comparison cell_assay Cellular cGAS Assay (e.g., THP-1, RAW 264.7) rt_qpcr RT-qPCR for IFN-β cell_assay->rt_qpcr lc_ms LC-MS/MS for cGAMP cell_assay->lc_ms ic50_cellular_gene Determine Cellular IC50 (Gene Expression) rt_qpcr->ic50_cellular_gene ic50_cellular_cgamp Determine Cellular IC50 (cGAMP Production) lc_ms->ic50_cellular_cgamp ic50_cellular_gene->final_comparison ic50_cellular_cgamp->final_comparison selectivity_assay Counter-Screening Assays (e.g., other PRRs, kinases) off_target_assessment Assess Off-Target Activity selectivity_assay->off_target_assessment off_target_assessment->final_comparison start Start: Inhibitor Comparison start->biochem_assay start->cell_assay start->selectivity_assay

Caption: A logical workflow for comparing cGAS inhibitors.

Conclusion

Both this compound and RU.521 represent valuable chemical tools for probing the function of the cGAS-STING pathway and serve as important scaffolds for the development of clinical candidates. The available data suggests that RU.521 exhibits potent inhibition of both human and murine cGAS in cellular assays. This compound demonstrates high-affinity binding to human cGAS. A direct, side-by-side comparison of these compounds under identical experimental conditions would be invaluable for a definitive assessment of their relative potency and properties. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative study, enabling researchers to make informed decisions in the pursuit of novel therapeutics for cGAS-driven diseases.

References

A Comparative Analysis of cGAS Inhibitors: PF-06928215 vs. G150

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target. This guide provides a comparative analysis of two prominent cGAS inhibitors, PF-06928215 and G150, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative data for this compound and G150 based on published literature. It is important to note that the experimental conditions for these measurements may have varied between studies.

ParameterThis compoundG150Species Specificity
Binding Affinity (Kd) 200 nM[1][2]Not ReportedThis compound binds to human cGAS.[3][4]
Biochemical IC50 4.9 µM[2][5][6]10.2 nM[4]G150 is highly selective for human cGAS (IC50 = 25,000 nM for mouse cGAS).[4]
Cellular IC50 (IFNβ induction) No significant cellular activity reported in initial studies.[3][6][7]1.96 µM (THP-1 cells)[8] 0.62 µM (Primary human macrophages)[8]G150 shows potent cellular activity in human cells.[8]
Cellular IC50 (CXCL10 induction) Not Reported7.57 µM (THP-1 cells)[8] 0.87 µM (Primary human macrophages)[8]-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the referenced publications and should be adapted as needed for specific experimental setups.

Biochemical Assays

1. Fluorescence Polarization (FP) Assay for this compound

This high-throughput assay was developed for the discovery and optimization of this compound.[5][6][9][10][11]

  • Principle: The assay measures the change in polarization of a fluorescently labeled cGAMP (Cy5-cGAMP) upon binding to a specific anti-cGAMP monoclonal antibody. cGAS activity is determined by the amount of unlabeled cGAMP produced, which competes with Cy5-cGAMP for antibody binding, leading to a decrease in fluorescence polarization.

  • Protocol:

    • A reaction mixture containing human cGAS enzyme, ATP, GTP, and activating DNA (e.g., interferon-stimulatory DNA) is incubated in the presence of the test compound (e.g., this compound).

    • The enzymatic reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and a solution containing Cy5-cGAMP and the anti-cGAMP monoclonal antibody is added.

    • After incubation to reach equilibrium, the fluorescence polarization is measured using a suitable plate reader.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[3][9]

2. Surface Plasmon Resonance (SPR) for Binding Affinity of this compound

SPR was used to determine the binding kinetics and affinity (Kd) of this compound to cGAS.[5]

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to a ligand (cGAS) immobilized on the chip. This allows for real-time monitoring of the association and dissociation of the inhibitor.

  • Protocol:

    • Recombinant human cGAS is immobilized on an SPR sensor chip.

    • A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.

    • The association (kon) and dissociation (koff) rates are measured.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

3. Biochemical Assay for G150

The inhibitory activity of G150 on cGAS was determined using a biochemical assay that measures the production of cGAMP.

  • Principle: The assay quantifies the amount of 2’3’-cGAMP produced by recombinant human or mouse cGAS in the presence of ATP, GTP, and activating DNA. The inhibitory effect of G150 is measured by the reduction in cGAMP levels.

  • Protocol:

    • Recombinant cGAS is incubated with ATP, GTP, and activating DNA in a reaction buffer.

    • Different concentrations of G150 are added to the reaction mixture.

    • The reaction is incubated for a specific time and then stopped.

    • The amount of 2’3’-cGAMP produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values are calculated from the dose-response curves.

Cellular Assays

1. Measurement of IFN-β and CXCL10 mRNA Induction by qRT-PCR for G150

The cellular activity of G150 was assessed by its ability to inhibit the induction of downstream signaling molecules in response to cGAS activation.[8]

  • Principle: Activation of the cGAS-STING pathway leads to the transcriptional upregulation of Type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines (e.g., CXCL10). The inhibitory effect of G150 is quantified by measuring the reduction in the mRNA levels of these genes using quantitative real-time PCR (qRT-PCR).

  • Protocol:

    • Human monocytic THP-1 cells or primary human macrophages are pre-treated with various concentrations of G150 for a specified time.

    • The cells are then stimulated with a cGAS activator, such as transfected DNA, to induce the cGAS-STING pathway.

    • After stimulation, total RNA is extracted from the cells.

    • The RNA is reverse-transcribed into cDNA.

    • The expression levels of IFNB1 and CXCL10 mRNA are quantified by qRT-PCR, using a housekeeping gene for normalization.

    • Cellular IC50 values are determined from the dose-response curves of mRNA inhibition.[8]

Mandatory Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (dimer) cGAMP->STING_ER Binds & Activates STING_Golgi STING (oligomer) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISRE ISRE pIRF3->ISRE Translocates & Binds IFN_genes Type I IFN Genes (e.g., IFNB1) ISRE->IFN_genes Induces Transcription FP_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis cGAS_reaction cGAS + ATP + GTP + dsDNA + this compound cGAMP_produced 2'3'-cGAMP produced cGAS_reaction->cGAMP_produced Incubation add_reagents Add Cy5-cGAMP & anti-cGAMP Antibody cGAMP_produced->add_reagents competition Competition for Antibody Binding add_reagents->competition FP_measurement Measure Fluorescence Polarization competition->FP_measurement plot Plot % Inhibition vs. [this compound] FP_measurement->plot IC50 Determine IC50 plot->IC50 Cellular_Assay_Workflow cluster_cell_culture Cell Treatment cluster_rna_analysis RNA Analysis cluster_data_analysis Data Analysis cells THP-1 cells or Primary Macrophages pretreat Pre-treat with G150 cells->pretreat stimulate Stimulate with cytosolic DNA pretreat->stimulate rna_extraction Total RNA Extraction stimulate->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qRT_PCR qRT-PCR for IFNB1 & CXCL10 mRNA cDNA_synthesis->qRT_PCR normalize Normalize to Housekeeping Gene qRT_PCR->normalize calculate_inhibition Calculate % Inhibition normalize->calculate_inhibition cellular_IC50 Determine Cellular IC50 calculate_inhibition->cellular_IC50

References

Efficacy of PF-06928215 compared to other known cGAS inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of PF-06928215 and Other cGAS Inhibitors for Researchers and Drug Development Professionals

Introduction to cGAS and its Therapeutic Potential

Cyclic GMP-AMP synthase (cGAS) is a crucial sensor of cytosolic double-stranded DNA (dsDNA), playing a pivotal role in the innate immune system.[1][2][3] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][4] cGAMP then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein.[2] This activation triggers a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for host defense against pathogens.[5][6]

However, the inappropriate activation of the cGAS-STING pathway by self-DNA has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE).[7][8] This makes cGAS a compelling therapeutic target for the development of inhibitors to modulate this pathway.[6][7] One such inhibitor is this compound, a high-affinity, competitive small molecule developed by Pfizer.[5][7] This guide provides a detailed comparison of the efficacy of this compound with other known cGAS inhibitors, supported by experimental data and protocols.

Comparative Efficacy of cGAS Inhibitors

The development of cGAS inhibitors has yielded a variety of molecules with different mechanisms of action and potencies. These can be broadly categorized as competitive inhibitors that target the cGAS active site, allosteric inhibitors, and compounds that interfere with dsDNA binding. The following table summarizes the quantitative efficacy data for this compound and other notable cGAS inhibitors.

InhibitorMechanism of ActionIC50Binding Affinity (Kd)Species SpecificityReference
This compound Competitive, active site binder4.9 µM200 nMNot specified[2][7]
RU.521 Competitive, active site binderNot specifiedNot specifiedNot specified[5][9]
G150 Competitive, active site binder10.2 nMNot specifiedHuman-specific[10][11]
G108 Competitive, active site binder27.5 nMNot specifiedNot specified[10]
Compound S3 (Zhao et al.) Competitive, active site binder4.9 ± 0.26 µMNot specifiedNot specified[10]
Compound S2 (Zhao et al.) Competitive, active site binder13.1 ± 0.09 µMNot specifiedNot specified[10]
Compound 18 (Zhao et al.) Competitive, active site binder29.88 ± 3.20 µMNot specifiedNot specified[10]
Quinacrine dsDNA intercalator7-23 µM (cell-based)Not applicableBroad[11]
Hydroxychloroquine dsDNA intercalator7-23 µM (cell-based)Not applicableBroad[11]
IONIS-cGAS-Rx Antisense OligonucleotideNot applicableNot applicableHuman-specific[5]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the binding affinity between a ligand (inhibitor) and a protein (cGAS). A lower value for both indicates a more potent inhibitor or a tighter binder, respectively.

Signaling Pathway and Experimental Workflows

To understand the context of cGAS inhibition, it is essential to visualize the signaling pathway and the experimental workflows used to evaluate these inhibitors.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN Induces Transcription cGAS_inhibitor cGAS Inhibitor (e.g., this compound) cGAS_inhibitor->cGAS Inhibits

Caption: The cGAS-STING signaling pathway and the point of inhibition.

Inhibitor_Screening_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Combine: - cGAS enzyme - dsDNA - ATP & GTP inhibitor Add Test Inhibitor (e.g., this compound) reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation detection Quantify cGAMP Production (e.g., FP, ELISA, MS) incubation->detection analysis Calculate IC50 detection->analysis

Caption: A generalized workflow for screening cGAS inhibitors in vitro.

Inhibitor_Comparison_Logic inhibitor_class cGAS Inhibitors active_site Active Site Binders inhibitor_class->active_site dna_binding dsDNA Intercalators inhibitor_class->dna_binding expression Expression Inhibitors inhibitor_class->expression pf069 This compound active_site->pf069 g150 G150 active_site->g150 ru521 RU.521 active_site->ru521 quinacrine Quinacrine dna_binding->quinacrine ionis IONIS-cGAS expression->ionis

Caption: Logical comparison of cGAS inhibitors based on mechanism.

Detailed Experimental Protocols

The quantitative data presented in this guide are derived from various biochemical and biophysical assays. Below are the detailed methodologies for the key experiments cited.

Fluorescence Polarization (FP) Assay

This high-throughput assay is used to measure the inhibition of cGAMP production.[3][7][8]

  • Principle: The assay is a competitive immunoassay. A fluorescently labeled cGAMP tracer (e.g., Cy5-cGAMP) competes with the cGAMP produced by the cGAS enzyme for binding to a high-affinity anti-cGAMP monoclonal antibody. When the tracer is bound to the large antibody, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When displaced by unlabeled cGAMP from the enzymatic reaction, the tracer tumbles faster, leading to a decrease in the polarization signal. The degree of signal reduction is proportional to the amount of cGAMP produced.

  • Protocol Outline:

    • Enzymatic Reaction: Recombinant human cGAS is incubated with dsDNA, ATP, and GTP in a reaction buffer in the presence of various concentrations of the test inhibitor (e.g., this compound).

    • Reaction Termination: The reaction is stopped, often by the addition of EDTA to chelate Mg2+, a necessary cofactor for cGAS.

    • Detection: The reaction mixture is transferred to an assay plate containing the pre-mixed detection reagents: the Cy5-labeled cGAMP tracer and the anti-cGAMP monoclonal antibody.

    • Measurement: After a brief incubation to allow the binding to reach equilibrium, the fluorescence polarization is measured using a plate reader.

    • Data Analysis: The percentage of inhibition is calculated relative to controls (no inhibitor), and IC50 values are determined by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity (Kd), as well as the association (ka) and dissociation (kd) rates, between an inhibitor and the target protein.[1][7]

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the binding partners (e.g., cGAS) is immobilized on the chip surface. A solution containing the other partner (the inhibitor, e.g., this compound) is flowed over the surface. Binding between the two molecules causes a change in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal (measured in response units, RU).

  • Protocol Outline:

    • Immobilization: Recombinant cGAS is covalently immobilized onto a sensor chip.

    • Binding Measurement: A series of concentrations of the inhibitor are injected over the chip surface, and the binding response is recorded in real-time. A buffer-only injection serves as a control.

    • Regeneration: After each injection, a regeneration solution is used to dissociate the bound inhibitor, preparing the surface for the next cycle.

    • Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using kinetic models to determine the ka, kd, and the equilibrium dissociation constant (Kd = kd/ka).

Pyrophosphate (PPi)-Coupled Assay

This assay measures cGAS activity by detecting the production of pyrophosphate (PPi), a byproduct of the cGAMP synthesis reaction.[12]

  • Principle: cGAS produces one molecule of cGAMP and two molecules of PPi from one molecule of ATP and one molecule of GTP. The PPi produced is then hydrolyzed by an inorganic pyrophosphatase into two molecules of inorganic phosphate (Pi). The amount of Pi can be quantified using a colorimetric method, such as the malachite green assay, where Pi forms a colored complex with molybdate and malachite green. The absorbance of this complex is directly proportional to the cGAS activity.

  • Protocol Outline:

    • Reaction Mixture: cGAS, dsDNA, ATP, GTP, and inorganic pyrophosphatase are combined in a reaction buffer with the test inhibitor.

    • Incubation: The reaction is incubated to allow for cGAMP and PPi production and subsequent PPi hydrolysis.

    • Detection: A malachite green-molybdate reagent is added to the reaction.

    • Measurement: After color development, the absorbance is measured at a specific wavelength (e.g., ~620 nm).

    • Data Analysis: The inhibition of cGAS activity is determined by the reduction in absorbance compared to a no-inhibitor control.

Cell-Based IFN-β Reporter Assay

This assay measures the ability of an inhibitor to block the cGAS-STING pathway in a cellular context.[7][12]

  • Principle: Cells (e.g., HEK293T or THP-1) are engineered to express a reporter gene, such as luciferase, under the control of the interferon-β (IFN-β) promoter. When the cGAS-STING pathway is activated (e.g., by transfecting dsDNA), the transcription factor IRF3 is activated, binds to the IFN-β promoter, and drives the expression of the luciferase reporter. An effective cGAS inhibitor will prevent this cascade and reduce the luciferase signal.

  • Protocol Outline:

    • Cell Treatment: The reporter cells are pre-incubated with various concentrations of the cGAS inhibitor.

    • Pathway Activation: The cells are then stimulated by transfecting a cGAS activator, such as interferon-stimulatory DNA (ISD), into the cytoplasm.

    • Incubation: The cells are incubated for a period (e.g., 6-24 hours) to allow for pathway activation and reporter gene expression.

    • Lysis and Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured with a luminometer.

    • Data Analysis: The reduction in luminescence in the presence of the inhibitor is used to calculate the IC50 value for cellular activity.

Conclusion

This compound is a potent, high-affinity cGAS inhibitor that directly targets the enzyme's active site.[1][7] Its well-characterized biochemical profile makes it a valuable tool compound for studying the cGAS-STING pathway. However, the landscape of cGAS inhibitors is diverse, with molecules like G150 showing significantly higher potency in biochemical assays, albeit with species specificity.[10][11] Other strategies, such as targeting dsDNA binding or inhibiting cGAS expression, offer alternative therapeutic approaches. The choice of inhibitor for a particular research or drug development program will depend on the specific requirements, including desired potency, mechanism of action, and cellular activity. The experimental protocols described herein provide a robust framework for the evaluation and comparison of these and future cGAS inhibitors.

References

Validating cGAS as the Direct Target of PF-06928215: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-06928215, a potent inhibitor of cyclic GMP-AMP synthase (cGAS), with other alternative inhibitors. We present supporting experimental data and detailed methodologies to validate cGAS as the direct molecular target of this compound, offering a comprehensive resource for researchers in innate immunity and drug discovery.

Unveiling the Direct Interaction: this compound and cGAS

This compound has emerged as a high-affinity inhibitor of cGAS, an essential sensor in the innate immune system that detects cytosolic double-stranded DNA (dsDNA) and triggers a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.[1][2][3] The inappropriate activation of the cGAS-STING pathway has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[2][3]

Biochemical and structural studies have demonstrated that this compound directly binds to the active site of cGAS.[1][4] This binding competitively inhibits the interaction of cGAS with its substrates, ATP and GTP, thereby blocking the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][4] The high binding affinity of this compound for cGAS has been quantified, with a reported dissociation constant (Kd) of 200 nM.[1][3]

Performance Comparison of cGAS Inhibitors

To provide a clear perspective on the potency of this compound, the following table summarizes its performance in comparison to other known cGAS inhibitors.

InhibitorMechanism of ActionIC50 (µM)Binding Affinity (Kd)Cellular ActivityReference
This compound Active site inhibitor4.9200 nMLow to moderate[1][5]
RU.521 Active site inhibitor0.11 (mouse cGAS), 2.94 (human cGAS)Not ReportedPotent inhibitor of cGAS-mediated signaling[6][7]
G150 Binds to cGAS and inhibits activityNot ReportedNot ReportedEffective in vitro and in vivo
Compound 3 Covalently binds to Cys4190.97 (mouse cGAS)1.21 µMPotent and selective for mouse cGAS
Antimalarials (e.g., Hydroxychloroquine) Indirect; binds to intracellular DNANot ReportedNot ApplicableIndirectly inhibits cGAS activation[4]

Experimental Protocols for Target Validation

Validating the direct interaction between a small molecule and its protein target is a critical step in drug development. Below are detailed protocols for key experiments used to confirm that cGAS is the direct target of this compound.

cGAS Activity Mass Spectrometry Assay

This assay directly measures the enzymatic activity of cGAS by quantifying the production of cGAMP.

Protocol:

  • Prepare a reaction buffer containing 10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, and 5 mM MgCl₂, at pH 7.5.

  • Add 1 mM ATP, 0.3 mM GTP, 100 nM of 45 bp dsDNA (ISD), and 100 nM of purified human cGAS to the buffer.

  • Introduce this compound or other test compounds at various concentrations.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction by adding 50 mM EDTA.

  • Analyze the production of 2'3'-cGAMP using liquid chromatography-mass spectrometry (LC-MS).[1][2]

Fluorescence Polarization (FP) Assay

This high-throughput assay is used to screen for and characterize cGAS inhibitors.[1][3]

Protocol:

  • Utilize a Cy5-labeled cGAMP analog and a specific monoclonal antibody that recognizes cGAMP.

  • In the absence of an inhibitor, the antibody-bound Cy5-cGAMP complex results in a high fluorescence polarization signal.

  • In the presence of an inhibitor that blocks cGAS activity, less cGAMP is produced, leading to less binding to the antibody and a lower polarization signal.

  • To determine the IC50 value of this compound, perform the cGAS enzymatic reaction in the presence of varying concentrations of the inhibitor.

  • After the reaction, add the Cy5-cGAMP and the specific antibody to the reaction mixture.

  • Measure the fluorescence polarization to determine the extent of cGAMP production and, consequently, the inhibitory activity of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol (Adapted for cGAS and this compound):

  • Cell Treatment: Culture cells (e.g., THP-1 monocytes) and treat them with either this compound at a desired concentration or a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against cGAS to detect the amount of soluble cGAS at each temperature.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes cGAS.

Visualizing the Pathway and Experimental Workflow

To further clarify the biological context and the experimental approach, the following diagrams have been generated.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates PF06928215 This compound PF06928215->cGAS Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs Induces Expression

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_validation Direct Target Engagement Validation Workflow start Hypothesis: This compound directly binds to and inhibits cGAS biochemical Biochemical Assays start->biochemical cellular Cellular Assays start->cellular ms_assay Mass Spectrometry Assay (Measure cGAMP production) biochemical->ms_assay fp_assay Fluorescence Polarization Assay (High-throughput screening) biochemical->fp_assay cetsa Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) cellular->cetsa conclusion Conclusion: cGAS is the direct target of this compound ms_assay->conclusion fp_assay->conclusion cetsa->conclusion

Caption: Experimental workflow for validating cGAS as the direct target of this compound.

References

PF-06928215: A Comparative Analysis of Its Cross-Reactivity with Other Nucleotidyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cGAS inhibitor PF-06928215, with a focus on its cross-reactivity with other nucleotidyltransferases. The information is compiled from publicly available research, and this document presents the current understanding of the compound's selectivity.

Overview of this compound

This compound is a potent and high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2][3][4] cGAS is a key nucleotidyltransferase in the innate immune system that detects the presence of double-stranded DNA (dsDNA) in the cytoplasm.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][5] cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][5] this compound acts as a competitive inhibitor, binding to the active site of cGAS.[2][6]

Selectivity and Cross-Reactivity of this compound

A thorough review of the existing scientific literature did not yield specific experimental data from a broad-panel screening of this compound against other nucleotidyltransferases. Research has primarily focused on its high-affinity interaction with cGAS. While other cGAS inhibitors, such as RU.521, have been described as "selective," similar characterization for this compound against a wider range of enzymes is not publicly available.[7][8]

The development of highly selective cGAS inhibitors is crucial for minimizing off-target effects and potential cytotoxicity.[9] The lack of broad cellular activity of this compound, despite its high biochemical potency, has been suggested to be due to factors like high intracellular ATP and GTP concentrations or poor cell permeability, rather than off-target effects.[10]

The assay used in the discovery of this compound employed a novel monoclonal antibody with high specificity for cGAMP. This antibody showed no cross-reactivity with cAMP, cGMP, ATP, or GTP, ensuring that the assay specifically measured the inhibition of cGAMP production by cGAS.[10][11][12][13][14]

Inhibitory Activity of this compound Against cGAS

The following table summarizes the known quantitative data for the inhibitory activity of this compound against its primary target, cGAS.

TargetCompoundIC50K DAssay Type
cGASThis compound4.9 µM200 nMFluorescence Polarization

Data sourced from Hall J, et al. (2017) PLoS One.[1][10]

Experimental Protocols

cGAS Inhibition Assay (Fluorescence Polarization)

The discovery and characterization of this compound relied on a novel fluorescence polarization (FP) assay.[10][11]

Principle: This assay measures the inhibition of cGAS enzymatic activity by quantifying the production of cGAMP. A fixed amount of Cy5-labeled cGAMP and a specific anti-cGAMP monoclonal antibody are added to the reaction. The cGAMP produced by cGAS competes with the Cy5-cGAMP for antibody binding. Increased cGAS activity leads to higher levels of unlabeled cGAMP, which displaces Cy5-cGAMP from the antibody, resulting in a decrease in fluorescence polarization.

Protocol:

  • The cGAS enzyme reaction is carried out in a buffer containing 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20 at pH 7.5.

  • The reaction mixture includes 1 mM ATP, 0.3 mM GTP, 100 nM of a 45 base-pair dsDNA (interferon-stimulatory DNA or ISD), and 100 nM of cGAS.

  • For inhibition studies, various concentrations of this compound are included in the reaction.

  • The reaction is incubated for 1 hour at room temperature.

  • The enzymatic reaction is stopped by the addition of 50 mM EDTA.

  • 2 nM of Cy5-labeled cGAMP and 16 nM of the cGAMP-specific monoclonal antibody are added.

  • The mixture is incubated for another hour at room temperature.

  • The fluorescence polarization is measured using a plate reader with an excitation wavelength of 620 nm and an emission wavelength of 688 nm.[10]

cGAS Activity Mass Spectrometry Assay

To determine the Michaelis-Menten constant (Km), a mass spectrometry-based assay was utilized.[10]

Protocol:

  • The cGAS activity was measured in a buffer composed of 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20 at pH 7.5.

  • The reaction mixture contained 100 nM ISD DNA and 100 nM cGAS.

  • For the determination of ATP's Kₘ, the concentration of GTP was held constant at 0.3 mM, while the concentration of ATP was varied.

  • Conversely, for the determination of GTP's Kₘ, the ATP concentration was fixed at 1 mM, and the GTP concentration was varied.

  • The reaction was incubated for 30 minutes at 37°C.

  • The reaction was terminated by the addition of 50 mM EDTA.

  • The amount of 2',3'-cGAMP produced was quantified using mass spectrometry.[10][13]

Visualizations

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates PF06928215 This compound PF06928215->cGAS Inhibits TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes Activates Transcription cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus Interferons Type I Interferons IFN_Genes->Interferons

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

FP_Assay_Workflow cluster_reaction cGAS Enzymatic Reaction cluster_detection Fluorescence Polarization Detection cGAS cGAS Enzyme Product cGAMP cGAS->Product Incubate Substrates ATP + GTP + dsDNA Substrates->cGAS Inhibitor This compound Inhibitor->cGAS Cy5_cGAMP Cy5-cGAMP (Labeled) Antibody Anti-cGAMP mAb Product->Antibody Competes with Cy5_cGAMP->Antibody Binds to FP_Signal_High High FP Signal (Low cGAS Activity) Antibody->FP_Signal_High FP_Signal_Low Low FP Signal (High cGAS Activity) Antibody->FP_Signal_Low

Caption: Experimental workflow of the fluorescence polarization assay for cGAS inhibition.

Summary

This compound is a well-characterized, high-affinity inhibitor of the nucleotidyltransferase cGAS, with a clear mechanism of action at the biochemical level. However, there is a notable lack of publicly available data regarding its cross-reactivity with other nucleotidyltransferases. While the assays used to identify and characterize this compound were highly specific, further studies are required to comprehensively determine the selectivity profile of the compound itself. For researchers and drug development professionals, this highlights a gap in the current understanding of this compound's off-target activity and underscores the importance of broad-panel selectivity screening in the development of cGAS inhibitors.

References

Unveiling the Molecular Embrace: A Comparative Guide to cGAS Inhibitor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding interactions of small molecule inhibitors with their targets is paramount for rational drug design. This guide provides a detailed comparison of the binding modes of PF-06928215 and other notable inhibitors of cyclic GMP-AMP synthase (cGAS), a critical sensor in the innate immune system. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation cGAS-targeted therapeutics.

The activation of the cGAS-STING signaling pathway is a crucial component of the innate immune response to cytosolic DNA, which can originate from pathogens or cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3][4] cGAMP then binds to the stimulator of interferon genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[5][6] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][7]

Comparative Analysis of cGAS Inhibitor Potency

A variety of small molecule inhibitors have been developed to target the enzymatic activity of cGAS. Their potency is typically evaluated through biochemical and cellular assays, with key metrics being the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following table summarizes the reported quantitative data for this compound and other representative cGAS inhibitors.

InhibitorTarget SpeciesAssay TypeIC50KdReference
This compound Human cGAScGAMP FP Assay4.9 µM[8]
Human cGASSPR200 nM[9][10]
RU.521 Murine cGASBiochemical110 nM[11]
Human cGASCellularSimilar to murine[12]
G150 Human cGASBiochemical (LC-MS)10.2 nM[11][13]
Murine cGASBiochemical (LC-MS)Inactive[11][13]
G140 Human cGASBiochemical (LC-MS)14.0 nM[11]
Murine cGASBiochemical (LC-MS)442 nM[11]
G108 Human cGASBiochemical (LC-MS)27.5 nM[13]

Deciphering the Binding Modes: A Structural Perspective

The binding modes of these inhibitors have been elucidated primarily through X-ray crystallography, revealing key interactions within the cGAS active site. These structural insights are crucial for understanding inhibitor specificity and for guiding structure-based drug design efforts.

This compound binds directly to the active site of human cGAS.[4][14] The crystal structure reveals that it occupies a region similar to the adenine base binding site of ATP.[4] The inhibitor's interaction is stabilized by contacts with key residues, including Tyr436 and Arg376.[4] Specifically, the alkyl chain of this compound interacts with a small hydrophobic pocket formed by Tyr436 and His437.[14]

RU.521 is a potent inhibitor of both murine and human cGAS.[12][15] Structural studies of RU.521 in complex with the catalytic domain of human cGAS show that it also binds within the active site.[14][16] The dichloro substitution on RU.521 allows it to extend deeper into a pocket within the cGAS active site.[17] The binding is further stabilized by stacking interactions with Arg364 and Tyr421, as well as water-mediated interactions.[17]

G-chemotype inhibitors , such as G150 and G108, are specific for human cGAS and exhibit an ATP-uncompetitive and GTP-competitive mechanism of action.[11][18] X-ray crystallography shows that these inhibitors bind within the GTP pocket of human cGAS in the presence of ATP.[19] The tricyclic core of these inhibitors is sandwiched between the guanidinium group of Arg376 and the aromatic ring of Tyr436.[20] The species selectivity is attributed to a single amino acid difference between human and mouse cGAS; a threonine in human cGAS (T321) is an isoleucine in mouse cGAS (I309), and the bulkier isoleucine residue creates a steric clash with the pyridine ring of G150.[18][19]

The following diagram illustrates the comparative binding modes of these inhibitors within the cGAS active site.

G Comparative Binding Modes of cGAS Inhibitors cluster_cGAS cGAS Active Site cluster_residues Key Interacting Residues ATP_pocket ATP Binding Pocket GTP_pocket GTP Binding Pocket Tyr436 Tyr436 Arg376 Arg376 His437 His437 T321_I309 T321 (Human) I309 (Mouse) PF06928215 This compound PF06928215->ATP_pocket Occupies adenine binding region PF06928215->Tyr436 PF06928215->Arg376 PF06928215->His437 RU521 RU.521 RU521->ATP_pocket RU521->GTP_pocket RU521->Tyr436 RU521->Arg376 G150 G150 G150->GTP_pocket GTP-competitive G150->Tyr436 G150->Arg376 G150->T321_I309 Species Selectivity cGAS_STING_Pathway cGAS-STING Signaling Pathway Cytosolic_DNA Cytosolic dsDNA cGAS_inactive Inactive cGAS Cytosolic_DNA->cGAS_inactive Binding cGAS_active Active cGAS Dimer cGAS_inactive->cGAS_active Dimerization & Activation cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_ER STING (ER) cGAMP->STING_ER Binding & Activation STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN_genes Type I IFN Genes Nucleus->IFN_genes Transcription IFN_production IFN Production IFN_genes->IFN_production FP_Assay_Workflow Fluorescence Polarization Assay Workflow start Start reagents Prepare Reagents: - Cy5-cGAMP - Anti-cGAMP mAb - Inhibitors - cGAS enzyme start->reagents plate_prep Add Cy5-cGAMP and mAb to 384-well plate reagents->plate_prep add_inhibitor Add serially diluted inhibitor compounds plate_prep->add_inhibitor start_reaction Initiate reaction with ATP, GTP, dsDNA, cGAS add_inhibitor->start_reaction incubation Incubate at RT start_reaction->incubation read_fp Measure Fluorescence Polarization incubation->read_fp analysis Calculate IC50 values read_fp->analysis end End analysis->end

References

PF-06928215: A Potent and Selective Inhibitor of Human cGAS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of investigational compounds is paramount. This guide provides a comparative analysis of PF-06928215, a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), detailing its inhibitory activity against both human and murine cGAS orthologs.

This compound has emerged as a valuable tool compound for studying the cGAS-STING signaling pathway, which plays a critical role in innate immunity and has been implicated in various autoimmune diseases. This inhibitor, developed through fragment-based screening and structure-guided design, demonstrates potent inhibition of human cGAS. However, its activity against the murine counterpart is significantly lower, highlighting important species-specific differences in the cGAS active site.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data regarding the inhibitory potency and binding affinity of this compound against human and murine cGAS.

ParameterHuman cGAS (h-cGAS)Murine cGAS (m-cGAS)Reference
IC50 4.9 µMInactive[1]
KD 0.2 µM (200 nM)Not reported[2][3][4]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%. The KD (dissociation constant) is a measure of the binding affinity between the inhibitor and the enzyme, with a lower value indicating a stronger interaction. While a specific IC50 value for murine cGAS has not been published, multiple sources state that this compound is a selective inhibitor of human cGAS and is inactive against the murine enzyme[1].

cGAS-STING Signaling Pathway

The diagram below illustrates the canonical cGAS-STING signaling pathway. Cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral or bacterial infections or cellular damage, is recognized by cGAS. This binding event activates cGAS, which then catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP subsequently binds to the adaptor protein STING on the endoplasmic reticulum, triggering a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER binds & activates STING STING TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 (dimer) pIRF3->pIRF3_nuc translocates PF06928215 This compound PF06928215->cGAS inhibits STING_ER->STING translocates IFN_genes Type I Interferon Genes pIRF3_nuc->IFN_genes induces transcription

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Experimental Protocols

The inhibitory activity of this compound on human cGAS was determined using a fluorescence polarization (FP) assay and a mass spectrometry-based assay.

1. cGAS Activity Mass Spectrometry Assay [2][5]

This assay directly measures the production of cGAMP by cGAS.

  • Reaction Buffer: 10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, 5 mM MgCl₂, pH 7.5.

  • Reaction Components:

    • 1 mM ATP

    • 0.3 mM GTP

    • 100 nM Interferon Stimulatory DNA (ISD; 45 bp dsDNA)

    • 100 nM human cGAS (amino acids 2-522, purified from Sf9 cells)

    • Test compound (this compound) at various concentrations.

  • Procedure:

    • The reaction mixture was incubated for 30 minutes at 37°C.

    • The reaction was stopped by the addition of 50 mM EDTA.

    • The amount of 2'3'-cGAMP produced was quantified by mass spectrometry.

  • Data Analysis: IC50 values were calculated from the concentration-response curves.

2. Cy5-cGAMP Fluorescence Polarization (FP) Assay [2][5]

This high-throughput assay was developed to screen for cGAS inhibitors.

  • Reaction Buffer: Same as the mass spectrometry assay.

  • Enzymatic Reaction:

    • 1 mM ATP

    • 0.3 mM GTP

    • 100 nM ISD DNA

    • 100 nM cGAS

    • Test compounds.

  • Procedure:

    • The enzymatic reaction was incubated for 1 hour at room temperature.

    • The reaction was stopped with 50 mM EDTA.

    • Cy5-labeled cGAMP (2 nM) and a specific cGAMP monoclonal antibody (16 nM) were added.

    • After a 1-hour incubation at room temperature, the fluorescence polarization was measured on a plate reader (excitation: 620 nm; emission: 688 nm).

  • Principle: In the absence of inhibition, cGAS produces unlabeled cGAMP, which competes with the Cy5-cGAMP for antibody binding, resulting in a low FP signal. In the presence of an inhibitor, less unlabeled cGAMP is produced, allowing more Cy5-cGAMP to bind to the antibody, leading to a high FP signal.

Experimental Workflow

The following diagram outlines the general workflow for identifying and characterizing cGAS inhibitors like this compound.

Experimental_Workflow cluster_discovery Inhibitor Discovery cluster_characterization Biochemical Characterization cluster_validation Cellular and In Vivo Validation screening High-Throughput Screening (e.g., FP Assay) hit_id Hit Identification screening->hit_id biochem_assay Biochemical Assays (e.g., Mass Spec) hit_id->biochem_assay binding_assay Binding Affinity (e.g., SPR) biochem_assay->binding_assay selectivity_assay Selectivity Assays (Human vs. Murine cGAS) binding_assay->selectivity_assay cell_assay Cell-Based Assays (IFN-β expression) selectivity_assay->cell_assay animal_model Animal Models of Autoimmune Disease cell_assay->animal_model

Caption: General workflow for cGAS inhibitor discovery and validation.

References

Benchmarking PF-06928215: A Comparative Guide to its Performance in Established cGAS Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cGAS inhibitor PF-06928215 with other notable alternatives. The performance of these inhibitors is benchmarked across established biochemical and cellular cGAS activity assays, with supporting experimental data and detailed methodologies to aid in your research and development endeavors.

Executive Summary

Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that, upon activation, triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a prime therapeutic target. This compound is a potent, high-affinity inhibitor of cGAS.[1][2] This guide evaluates its performance against other known cGAS inhibitors such as G150, CU-76, and RU.521.

Data Presentation: Quantitative Comparison of cGAS Inhibitors

The following tables summarize the inhibitory potency (IC50) of this compound and other cGAS inhibitors as determined in various biochemical and cellular assays. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Biochemical Assay Performance of cGAS Inhibitors

CompoundTarget SpeciesAssay TypeIC50 (µM)Reference
This compound HumanFluorescence Polarization (FP)4.9[1][2]
G150HumanLuminescence-based0.0102[3][4]
G150MouseLuminescence-based25[4]
G140HumanLuminescence-based0.014[4]
G140MouseLuminescence-based0.442[4]
CU-76HumanNot Specified0.24[5]
RU.521HumanNot Specified2.94[4]
RU.521MouseNot Specified0.11[4]
Compound 19HumanFluorescence Polarization (FP)< 20[1][2]
Compound 18HumanFluorescence Polarization (FP)< 20[1][2]
Compound 17HumanFluorescence Polarization (FP)< 20[1][2]
Compound 15HumanFluorescence Polarization (FP)78[5]

Table 2: Cellular Assay Performance of cGAS Inhibitors

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound THP-1IFN-β Luciferase ReporterNo activity reported[6]
G150THP-1IFNB1 Expression1.96[4]
G150Human Primary MacrophagesIFNB1 Expression0.62[4]
RU.521RAW 264.7 (Murine)IFN-β Luciferase Reporter0.7[7]
RU.521THP-1IFNB1 Expression~0.8[8]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes activates transcription cluster_nucleus cluster_nucleus IFN_production Type I Interferon Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway.

FP_Assay_Workflow start Start: Prepare Assay Plate add_reagents Add cGAS enzyme, dsDNA, ATP, GTP, and Test Inhibitor start->add_reagents incubation Incubate at Room Temperature (e.g., 1 hour) add_reagents->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction add_detection Add Fluorescently-labeled cGAMP and anti-cGAMP Antibody stop_reaction->add_detection incubation2 Incubate for Detection (e.g., 1 hour) add_detection->incubation2 read_plate Read Fluorescence Polarization incubation2->read_plate analyze Analyze Data: Calculate IC50 read_plate->analyze

Caption: Workflow of a Fluorescence Polarization (FP) based cGAS activity assay.

Inhibitor_Comparison_Logic topic Benchmarking cGAS Inhibitors assay_type Select Assay Type topic->assay_type biochemical Biochemical Assays (e.g., FP, ELISA, Luminescence) assay_type->biochemical cellular Cellular Assays (e.g., Reporter Gene, Cytokine Production) assay_type->cellular inhibitors Test Inhibitors (this compound, G150, CU-76, etc.) biochemical->inhibitors cellular->inhibitors data_collection Collect Quantitative Data (IC50 values) inhibitors->data_collection comparison Compare Performance data_collection->comparison conclusion Draw Conclusions on Potency and Efficacy comparison->conclusion

Caption: Logical workflow for comparing cGAS inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Fluorescence Polarization (FP) cGAS Activity Assay

This biochemical assay measures the production of 2'3'-cGAMP by cGAS. The principle relies on the competition between cGAMP produced by the enzyme and a fluorescently-labeled cGAMP tracer for binding to a specific anti-cGAMP antibody. Higher cGAS activity leads to more unlabeled cGAMP, which displaces the fluorescent tracer from the antibody, resulting in a decrease in fluorescence polarization.

Materials:

  • Purified human cGAS enzyme

  • Interferon stimulatory DNA (ISD), e.g., 45 bp dsDNA

  • ATP and GTP

  • Test inhibitor (e.g., this compound)

  • Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, pH 7.5

  • Stop Solution: 50 mM EDTA

  • Cy5-labeled 2'3'-cGAMP

  • Anti-cGAMP monoclonal antibody

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 384-well plate, add 5 µL of the test inhibitor solution. For control wells, add 5 µL of assay buffer with the corresponding solvent concentration.

  • Prepare a reaction mix containing cGAS enzyme (e.g., 100 nM), ISD (e.g., 100 nM), ATP (e.g., 1 mM), and GTP (e.g., 0.3 mM) in the assay buffer.

  • Initiate the reaction by adding 5 µL of the reaction mix to each well.

  • Incubate the plate at room temperature for 1 hour.[2]

  • Stop the reaction by adding 5 µL of stop solution to each well.

  • Prepare a detection mix containing Cy5-labeled cGAMP (e.g., 2 nM) and anti-cGAMP antibody (e.g., 16 nM) in the assay buffer.[2]

  • Add 10 µL of the detection mix to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.[2]

  • Measure the fluorescence polarization on a plate reader with appropriate excitation (e.g., 620 nm) and emission (e.g., 688 nm) filters.[2]

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

cGAMP ELISA-based cGAS Activity Assay

This assay also quantifies the 2'3'-cGAMP produced by cGAS but utilizes a competitive enzyme-linked immunosorbent assay (ELISA) for detection.

Materials:

  • cGAS Inhibitor Screening Assay Kit (e.g., from Cayman Chemical) which includes:

    • Purified human cGAS enzyme

    • cGAS Reaction Buffer

    • cGAS Substrate (ATP, GTP, and dsDNA)

    • cGAS Stop Solution

    • Positive Control Inhibitor (e.g., CU-76)

    • cGAMP ELISA Standard

    • cGAMP-specific antiserum

    • cGAMP-HRP tracer

    • ELISA plates pre-coated with a capture antibody

    • Wash and developing reagents

  • Test inhibitor

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • cGAS Reaction:

    • Prepare serial dilutions of the test inhibitor.

    • In reaction tubes, combine the cGAS Reaction Buffer, cGAS Substrate, and the test inhibitor.

    • Initiate the reaction by adding the diluted cGAS enzyme.

    • Incubate at 37°C for 30 minutes.[9]

    • Stop the reaction by adding the cGAS Stop Solution.[9]

  • cGAMP ELISA:

    • Dilute the cGAS reaction products and the cGAMP standards.

    • To the wells of the ELISA plate, add the diluted standards or reaction products, the cGAMP-HRP tracer, and the cGAMP-specific antiserum.

    • Incubate for 2 hours at room temperature on an orbital shaker.[10]

    • Wash the plate multiple times with the provided wash buffer.

    • Add the developing solution (e.g., TMB substrate) and incubate for 30 minutes.

    • Stop the development reaction and measure the absorbance at 450 nm.

    • Generate a standard curve and determine the concentration of cGAMP in the reaction samples.

    • Calculate the percent inhibition and IC50 value for the test inhibitor.

Cellular IFN-β Reporter Assay

This cell-based assay measures the inhibition of the downstream effects of cGAS activation, specifically the production of type I interferon.

Materials:

  • A reporter cell line, e.g., THP-1 cells stably expressing a luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter.

  • Cell culture medium and supplements.

  • Transfection reagent (e.g., Lipofectamine).

  • Herring Testis DNA (HT-DNA) or other dsDNA stimulus.

  • Test inhibitor.

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well white, clear-bottom cell culture plates.

Procedure:

  • Seed the reporter cells in a 96-well plate at a suitable density (e.g., 40,000 cells/well) and allow them to adhere overnight.[11]

  • The next day, treat the cells with serial dilutions of the test inhibitor for 1 hour.[11]

  • Prepare a DNA-transfection reagent complex according to the manufacturer's protocol.

  • Add the DNA complex to the cells to stimulate the cGAS-STING pathway.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.[11]

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of the interferon response and determine the IC50 value for the test inhibitor.

Conclusion

This compound demonstrates high affinity for cGAS and potent inhibition in biochemical assays.[1][2] However, its lack of reported cellular activity in initial studies highlights the critical importance of evaluating potential inhibitors in both biochemical and cellular systems.[6] Alternative inhibitors like G150 show high potency in both biochemical and cellular assays, particularly against human cGAS.[4] The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific application, including the target species (human vs. mouse) and the desired balance between biochemical potency and cellular efficacy. The data and protocols presented in this guide are intended to facilitate a more informed selection and evaluation process for researchers in the field.

References

Safety Operating Guide

Essential Safety and Handling Precautions for PF-06928215

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling PF-06928215, a substrate-competitive inhibitor of cyclic GMP-AMP synthase (cGAS), stringent adherence to safety protocols is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

This compound is classified as harmful if swallowed and should be handled with care.[1] The following guidelines are based on information from suppliers and safety data sheets.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the required equipment for handling this compound.

Body PartRequired PPESpecifications and Use
Hands Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated.
Eyes Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.
Body Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust.Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.
Handling and Operational Plan

Preparation and Handling:

  • Before handling, ensure all necessary PPE is readily available and in good condition.

  • Handle this compound in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

Weighing and Solution Preparation:

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • For solution preparation, slowly add the solid to the solvent to avoid splashing. This compound is soluble in DMSO.

Disposal Plan

Waste Disposal:

  • All disposable materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed waste container.

  • The waste container must be clearly labeled as hazardous chemical waste.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Spill Response:

  • In the event of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and procedural steps for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Post-Operation A Identify Hazard: This compound (Harmful if swallowed) B Consult Safety Data Sheet (SDS) A->B Obtain Safety Information C Select Hand Protection: Chemical-resistant gloves B->C D Select Eye Protection: Safety glasses/goggles B->D E Select Body Protection: Laboratory coat B->E F Select Respiratory Protection: Work in fume hood B->F G Don PPE H Handle Compound in Designated Area (Fume Hood) G->H I Perform Experiment H->I J Doff PPE I->J K Segregate Contaminated Waste J->K L Dispose of Waste per Institutional Guidelines K->L

Caption: PPE Selection and Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.